Vipadenant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBCDPYXDGTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196103 | |
| Record name | Vipadenant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442908-10-3 | |
| Record name | Vipadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vipadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vipadenant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIPADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vipadenant's Mechanism of Action in Parkinson's Disease Models: A Technical Guide
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction of dopamine in the striatum.[1][2][3] This dopamine deficiency disrupts the balance of basal ganglia circuitry, causing the hallmark motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability.[2][3] While dopamine replacement therapies, such as levodopa (L-DOPA), remain the cornerstone of treatment, their long-term use is often complicated by motor fluctuations and dyskinesias. This has driven research into non-dopaminergic therapeutic targets. Among the most promising of these are the adenosine A2A receptors, which are densely expressed in the striatum and play a crucial role in modulating motor function.
Vipadenant (also known as BIIB014 or V2006) is a potent and selective, non-xanthine antagonist of the adenosine A2A receptor. It was developed to improve motor symptoms in PD by indirectly modulating dopaminergic signaling. Although its clinical development was discontinued due to preclinical toxicology findings, the extensive preclinical data generated for this compound provides a valuable case study on the therapeutic potential and mechanism of A2A receptor antagonism in Parkinson's disease models. This guide offers an in-depth examination of this compound's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways.
Core Mechanism: A2A Receptor Antagonism in the Basal Ganglia
The therapeutic rationale for A2A receptor antagonists in Parkinson's disease is based on their specific localization and function within the basal ganglia circuitry. The striatum, a key input nucleus of the basal ganglia, is divided into two main output pathways: the direct and indirect pathways, which have opposing effects on motor activity.
-
The Indirect Pathway: In PD, the loss of dopamine leads to overactivity of the striatopallidal "indirect pathway," which expresses high concentrations of both adenosine A2A receptors and dopamine D2 receptors.
-
A2A and D2 Receptor Interaction: A2A and D2 receptors form heterodimers and exert antagonistic effects on the same intracellular signaling cascade. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels and decreasing the excitability of striatopallidal neurons. Conversely, activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase, increasing cAMP and neuronal excitability.
-
This compound's Action: In the dopamine-depleted state of PD, the inhibitory influence of D2 receptors is diminished, while the excitatory tone from A2A receptors becomes dominant, further exacerbating the overactivity of the indirect pathway and contributing to motor impairment. This compound acts by selectively blocking the A2A receptor. This blockade "releases the brake" on D2 receptor signaling, effectively potentiating the effects of remaining dopamine or exogenously administered dopaminergic drugs. This restores a more balanced signaling output from the striatum, thereby alleviating motor deficits.
Caption: Signaling pathway of this compound action in a striatopallidal neuron.
Quantitative Preclinical Efficacy
This compound demonstrated significant efficacy across a range of well-established animal models of Parkinson's disease. Its pharmacological profile is characterized by high affinity for the A2A receptor with moderate to good selectivity over other adenosine receptor subtypes.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Adenosine A2A | 1.3 nM - 63 nM |
| Adenosine A1 | 68 nM |
| Adenosine A2B | 63 nM |
| Adenosine A3 | 1005 nM |
Note: Ki values can vary between studies and experimental conditions.
Table 2: this compound Efficacy in Rodent and Primate PD Models
| Model | Species | Test | Minimum Effective Dose (MED) / Result | Citation(s) |
|---|---|---|---|---|
| Haloperidol-induced Hypolocomotion | Mouse | Locomotor Activity | 0.1 mg/kg, p.o. | |
| Haloperidol-induced Hypolocomotion | Rat | Locomotor Activity | 1 mg/kg, p.o. | |
| Haloperidol-induced Catalepsy | Rat | Catalepsy Score | 0.3-30 mg/kg (dose-dependent reduction) | |
| 6-OHDA Lesion | Rat | Apomorphine-induced contralateral rotations | 3 and 10 mg/kg, p.o. (increased rotations) | |
| MPTP-Treated | Marmoset | Motor Disability Score | <5 mg/kg, p.o. (reversal of disability) |
| MPTP-Treated (L-DOPA primed) | Primate | Dyskinesia | Did not induce dyskinesias | |
Experimental Protocols and Workflows
The preclinical evaluation of this compound relied on standardized and validated methodologies to assess anti-parkinsonian efficacy.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the motor rigidity (catalepsy) induced by a dopamine D2 receptor antagonist, like haloperidol. It is a primary screen for potential anti-parkinsonian drugs.
-
Methodology:
-
Animal Subjects: Male Wistar or Sprague-Dawley rats.
-
Induction of Catalepsy: Animals are administered haloperidol (e.g., 0.5-1.0 mg/kg, intraperitoneally).
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses (e.g., 0.3-30 mg/kg) at a set time before or after the haloperidol injection.
-
Assessment: At specific time points post-treatment, catalepsy is measured. A common method is the "bar test," where the rat's front paws are placed on a raised horizontal bar. The time taken for the rat to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy.
-
Data Analysis: The reduction in catalepsy duration in the this compound-treated group is compared to the vehicle-treated group.
-
References
The Discovery and Synthesis of Vipadenant (V2006/BIIB-014): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vipadenant (also known as V2006 and BIIB-014) is a potent and selective antagonist of the adenosine A2A receptor.[1][2] It was investigated primarily for the treatment of Parkinson's disease, based on the rationale that blocking A2A receptors in the basal ganglia could potentiate dopaminergic neurotransmission and alleviate motor symptoms.[3][4] While showing promise in early clinical trials, its development for Parkinson's disease was discontinued due to unfavorable preclinical toxicology findings.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound was rooted in the growing understanding of the role of adenosine A2A receptors in the pathophysiology of Parkinson's disease. These receptors are highly expressed in the striatum, a key brain region for motor control, where they are co-localized with dopamine D2 receptors on striatopallidal neurons. Activation of A2A receptors has an opposing effect to the activation of D2 receptors, leading to an inhibition of motor function. Therefore, it was hypothesized that antagonizing A2A receptors could restore the balance in the basal ganglia circuitry disrupted by dopamine depletion in Parkinson's disease.
This compound emerged from a medicinal chemistry program aimed at identifying potent and selective A2A antagonists with favorable pharmacokinetic properties. Its chemical structure, 3-[(4-amino-3-methylphenyl)methyl]-7-(2-furanyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine, is based on a triazolopyrimidine scaffold, a common motif in adenosine receptor antagonists.
Synthesis
While a specific, detailed, and publicly available step-by-step synthesis protocol for this compound is not extensively documented, the general synthetic routes for analogous 7-substituted-5-amino-triazolo[1,5-a]pyrimidines have been described in the chemical literature. The synthesis of this compound likely involves a convergent approach, starting with the construction of the core triazolopyrimidine ring system, followed by the introduction of the furanyl and the substituted benzyl moieties.
A plausible synthetic strategy would involve the reaction of a suitable 3-amino-1,2,4-triazole with a functionalized pyrimidine precursor to form the triazolopyrimidine core. Subsequent functionalization at the 7-position with a 2-furanyl group, potentially via a Suzuki or Stille coupling reaction with a halogenated triazolopyrimidine intermediate, would be a key step. The final step would likely be the N-alkylation of the triazole ring with 4-(bromomethyl)-2-methylaniline to introduce the substituted benzyl group.
Pharmacological Profile
This compound is a highly potent and selective antagonist of the human adenosine A2A receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound is summarized in the table below.
| Parameter | Value | Receptor/System | Reference |
| Ki (human A2A) | 1.3 nM | Adenosine A2A Receptor | |
| Ki (human A1) | 68 nM | Adenosine A1 Receptor |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses drug-like properties. A study in rats provided the following pharmacokinetic parameters:
| Parameter | Route | Dose | Value | Unit |
| Cmax | IV | 1 mg/kg | 1.2 | µg/mL |
| PO | 5 mg/kg | 0.8 | µg/mL | |
| Tmax | PO | 5 mg/kg | 0.5 | h |
| AUC0-inf | IV | 1 mg/kg | 1.5 | µgh/mL |
| PO | 5 mg/kg | 2.1 | µgh/mL | |
| t1/2 | IV | 1 mg/kg | 1.8 | h |
| PO | 5 mg/kg | 2.2 | h | |
| CL | IV | 1 mg/kg | 11.1 | mL/min/kg |
| Vdss | IV | 1 mg/kg | 1.5 | L/kg |
| F | PO | 5 mg/kg | 28 | % |
Data extracted from a pharmacokinetic study in rats.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A and A1 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human A2A or A1 adenosine receptor.
-
Radioligand: [3H]ZM241385 is used as the radioligand for the A2A receptor, and [3H]DPCPX for the A1 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated in 96-well plates. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., NECA).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist activity of this compound at the adenosine A2A receptor.
Methodology:
-
Cell Culture: Cells expressing the human A2A receptor are cultured in appropriate media.
-
Assay Principle: The assay measures the ability of this compound to inhibit the agonist-stimulated accumulation of cyclic AMP (cAMP).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
An A2A receptor agonist (e.g., CGS21680) is added to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent the degradation of cAMP.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™ Assay).
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, is determined.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the in vivo efficacy of this compound in a rodent model of Parkinsonian motor impairment.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Catalepsy: The dopamine D2 receptor antagonist haloperidol is administered intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg to induce a cataleptic state.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or i.p. at various doses prior to or after the haloperidol injection.
-
Catalepsy Assessment (Bar Test): At specific time points after haloperidol administration, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both forepaws from the bar is measured, with a pre-defined cut-off time (e.g., 180 seconds).
-
Data Analysis: The cataleptic scores or the latency to descend from the bar are compared between the this compound-treated and vehicle-treated groups.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
Objective: To evaluate the ability of this compound to reverse motor deficits in a neurotoxicant-based model of Parkinson's disease.
Methodology:
-
Animals: Rats are used for this model.
-
Lesioning Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the substantia nigra to selectively destroy dopaminergic neurons on one side of the brain.
-
-
Behavioral Assessment (Drug-Induced Rotations):
-
Several weeks after the 6-OHDA lesion, animals are challenged with a dopamine agonist such as apomorphine (subcutaneously) or amphetamine (i.p.).
-
The number of contralateral (away from the lesioned side) or ipsilateral (towards the lesioned side) rotations is counted over a specific period.
-
-
This compound Treatment: this compound is administered at various doses, and its effect on the number of rotations is measured.
-
Data Analysis: The net rotational asymmetry is calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling in Striatal Neurons
The primary mechanism of action of this compound is the blockade of the adenosine A2A receptor, which is a Gs-coupled G-protein coupled receptor (GPCR). In striatopallidal neurons, activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32) at the Threonine-34 residue. Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP-1), leading to an increased phosphorylation state of various proteins and ultimately modulating neuronal excitability and gene expression. By antagonizing the A2A receptor, this compound prevents this signaling cascade, thereby reducing the inhibitory influence on the dopamine D2 receptor pathway.
Caption: Adenosine A2A Receptor Signaling Pathway in Striatal Neurons.
Experimental Workflow for In Vitro Antagonist Characterization
The in vitro characterization of this compound as an A2A receptor antagonist typically follows a standardized workflow, beginning with binding assays to determine its affinity and selectivity, followed by functional assays to confirm its antagonist activity.
Caption: Workflow for In Vitro Characterization of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The in vivo efficacy of this compound for potential anti-Parkinsonian effects is evaluated using established animal models that mimic the motor symptoms of the disease.
Caption: Workflow for In Vivo Efficacy Testing of this compound.
Clinical Development and Discontinuation
This compound progressed into Phase I and II clinical trials for Parkinson's disease. Early clinical data suggested that it was generally well-tolerated and showed signals of efficacy in reducing "off" time in patients. However, the development of this compound for Parkinson's disease was ultimately discontinued by Vernalis and Biogen Idec due to findings from preclinical toxicology studies that revealed a negative safety profile.
Conclusion
This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist that played a significant role in the exploration of this target for the treatment of Parkinson's disease. While its development for this indication was halted, the extensive preclinical and early clinical data generated for this compound have contributed valuable knowledge to the field of adenosine receptor pharmacology and the development of non-dopaminergic therapies for neurodegenerative disorders. The information presented in this technical guide provides a detailed resource for scientists and researchers working on related therapeutic targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel investigational adenosine A2A receptor antagonists for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Vipadenant: A Technical Guide to its Adenosine Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipadenant (V2006, BIIB014) is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that has garnered significant interest as a therapeutic target, particularly for neurodegenerative disorders such as Parkinson's disease.[1] Adenosine is a ubiquitous neuromodulator in the central nervous system, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3.[2] The A2A receptor is highly expressed in the basal ganglia, where it co-localizes with dopamine D2 receptors and modulates dopaminergic signaling.[2] Antagonism of the A2A receptor is believed to enhance D2 receptor function, offering a non-dopaminergic approach to treating the motor symptoms of Parkinson's disease.[2] This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound for the four adenosine receptor subtypes, complete with detailed experimental protocols and visual representations of key pathways and workflows. Although the clinical development of this compound was discontinued due to preclinical toxicology findings, the compound remains a valuable tool for adenosine receptor research.[3]
Binding Affinity and Selectivity of this compound
The binding affinity of this compound for the human adenosine receptor subtypes has been determined through radioligand binding assays. The data, summarized in the tables below, demonstrate that this compound is a highly potent A2A receptor antagonist with moderate to low affinity for the other adenosine receptor subtypes.
Table 1: Binding Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | pKi |
| A2A | 1.3 | 8.89 |
| A1 | 63 | 7.20 |
| A2B | 63 | 7.20 |
| A3 | 1005 | 5.99 |
Ki values represent the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Selectivity of this compound for Adenosine Receptor Subtypes
| Receptor Comparison | Selectivity Ratio (Ki ratio) |
| A1 / A2A | 48.5 |
| A2B / A2A | 48.5 |
| A3 / A2A | 773.1 |
Selectivity is calculated as the ratio of the Ki value for the off-target receptor to the Ki value for the primary target (A2A receptor). A higher ratio indicates greater selectivity for the A2A receptor.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a Gs protein-coupled receptor. Upon activation by adenosine, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling pathways. This compound, as a competitive antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of the human A(2A) adenosine receptor. 4. Design, synthesis, and preclinical evaluation of 7-aryltriazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Vipadenant: A Preclinical Profile of a Once-Promising Adenosine A₂A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipadenant (also known as BIIB014) is a selective adenosine A₂A receptor antagonist that was under development for the treatment of Parkinson's disease. As a non-dopaminergic therapeutic approach, this compound aimed to modulate motor function by targeting the adenosine system, which is intricately linked with dopaminergic pathways in the basal ganglia. Despite showing promise in early clinical trials, the development of this compound was discontinued due to undisclosed preclinical toxicology concerns.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, offering valuable insights for researchers in the field of neurodegenerative disease and drug development.
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effects by selectively antagonizing the adenosine A₂A receptor. These receptors are highly expressed in the striatum, a key brain region for motor control, where they are co-localized with dopamine D₂ receptors on GABAergic medium spiny neurons of the indirect pathway. By blocking the A₂A receptor, this compound is thought to reduce the inhibitory effects of adenosine on dopamine signaling, thereby enhancing motor function in dopamine-depleted states such as Parkinson's disease.
In Vitro Receptor Binding and Selectivity
Radioligand binding assays have demonstrated this compound's high affinity and selectivity for the human adenosine A₂A receptor.
| Receptor Subtype | Kᵢ (nM) | Reference |
| Adenosine A₂A | 1.3 | [4] |
| Adenosine A₁ | 68 | |
| Adenosine A₂B | 63 | |
| Adenosine A₃ | 1,005 |
Kᵢ: Inhibitory constant, a measure of binding affinity.
Preclinical Efficacy in Animal Models
This compound has demonstrated efficacy in rodent models of Parkinson's disease, suggesting its potential to alleviate motor deficits.
Haloperidol-Induced Hypolocomotion and Catalepsy:
-
In a mouse model, this compound reversed haloperidol-induced hypolocomotion with a minimum effective dose of 0.1 mg/kg.
-
In a rat model, the minimum effective dose to reverse haloperidol-induced hypolocomotion was 1 mg/kg.
-
This compound produced a dose-dependent reduction in catalepsy in rats, with effective doses ranging from 0.3 to 30 mg/kg.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model:
-
Oral administration of this compound at doses of 3 and 10 mg/kg significantly increased contralateral rotations in 6-OHDA lesioned rats, indicative of a pro-dopaminergic effect.
-
Notably, a 19-day dosing regimen with 10 mg/kg of this compound did not induce any statistically significant dyskinetic episodes in these animals.
Pharmacokinetics
A study by Lee et al. (2018) provides key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration.
| Parameter | IV Administration (1 mg/kg) | PO Administration (3 mg/kg) |
| T½ (h) | 1.6 ± 0.2 | 2.1 ± 0.4 |
| Cₘₐₓ (ng/mL) | 485 ± 38 | 303 ± 55 |
| Tₘₐₓ (h) | 0.08 ± 0.00 | 1.3 ± 0.5 |
| AUCᵢₙ𝒻 (h*ng/mL) | 540 ± 87 | 491 ± 141 |
| CL (L/h/kg) | 1.9 ± 0.3 | - |
| Vdₛₛ (L/kg) | 2.4 ± 0.4 | - |
| F (%) | - | 30.4 ± 8.9 |
T½: Half-life; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUCᵢₙ𝒻: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdₛₛ: Volume of distribution at steady state; F: Oral bioavailability.
Metabolism
In vitro studies using rat liver microsomes and in vivo analysis of rat plasma samples have identified several metabolites of this compound. The primary metabolic pathways include hydroxylation, demethylation, and glucuronidation.
Preclinical Safety and Toxicology
The development of this compound was halted due to findings from preclinical toxicology studies. However, the specific details of these toxicological findings, including the affected organ systems, the nature of the toxicity, and the doses at which these effects were observed, have not been publicly disclosed by Vernalis or Biogen Idec. This lack of transparency leaves a critical gap in the understanding of this compound's overall preclinical profile.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human recombinant adenosine A₁, A₂A, A₂B, or A₃ receptors are prepared.
-
Radioligand: A specific radioligand for each receptor subtype is used (e.g., [³H]-ZM241385 for A₂A).
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The Kᵢ values are calculated using the Cheng-Prusoff equation.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of this compound to reverse catalepsy, a proxy for parkinsonian akinesia.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Catalepsy: Haloperidol (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce a cataleptic state.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses prior to or after haloperidol administration.
-
Assessment of Catalepsy: Catalepsy is measured at specific time points using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded.
-
Data Analysis: The duration of catalepsy is compared between this compound-treated and vehicle-treated groups.
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
Objective: To evaluate the efficacy of this compound in a neurotoxicant-induced model of Parkinson's disease.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.
-
Drug Administration: After a recovery period, rats are treated with this compound or vehicle.
-
Behavioral Assessment: Drug-induced contralateral rotations are measured using an automated rotometer. An increase in contralateral rotations is indicative of a therapeutic effect.
-
Data Analysis: The number of contralateral rotations is compared between the this compound-treated and vehicle-treated groups.
Conclusion
This compound demonstrated a promising preclinical profile with high affinity and selectivity for the adenosine A₂A receptor, favorable pharmacokinetic properties in rats, and efficacy in animal models of Parkinson's disease. However, its development was ultimately terminated due to undisclosed preclinical toxicology concerns. The available data underscores the therapeutic potential of targeting the adenosine A₂A receptor for neurodegenerative disorders. The case of this compound also highlights the critical importance of thorough preclinical safety and toxicology assessments in the drug development process. Further disclosure of the specific toxicological findings would be invaluable to the scientific community to guide future drug discovery efforts in this area.
References
In Vitro Characterization of Vipadenant: A Technical Guide to an A2A Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipadenant (BIIB014) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor predominantly expressed in the basal ganglia of the brain. The A2A receptor plays a crucial modulatory role in dopaminergic signaling, making it a significant therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and selectivity profile. The experimental protocols for the key assays are described, and the underlying signaling pathways and experimental workflows are visually represented.
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been established through a series of binding and functional assays. The data consistently demonstrates high affinity and selectivity for the human A2A receptor.
| Parameter | Receptor Subtype | Value (nM) | Reference |
| Binding Affinity (Ki) | Human A2A | 1.3 | [1] |
| Human A1 | 68 | [1] | |
| Human A2B | 63 | [1][2] | |
| Human A3 | 1005 | [2] |
Experimental Protocols
The characterization of this compound as an A2A antagonist relies on two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to assess its ability to block agonist-induced signaling.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the A2A adenosine receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK-293 cells).
-
Radioligand: A high-affinity A2A receptor agonist or antagonist labeled with a radioisotope (e.g., [3H]-CGS 21680 or [3H]-ZM241385).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled A2A receptor ligand (e.g., NECA) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2 and EDTA.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Frozen cell membranes expressing the A2A receptor are thawed and resuspended in ice-cold assay buffer.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: To each well, the following are added in order:
-
Assay buffer.
-
This compound at various concentrations (for competition binding) or buffer/non-specific binding control.
-
Radioligand at a fixed concentration (typically near its Kd value).
-
Cell membrane suspension.
-
-
The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to block the increase in intracellular cyclic AMP (cAMP) that is induced by an A2A receptor agonist. The A2A receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.
Objective: To determine the functional potency (IC50) of this compound as an A2A receptor antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human A2A adenosine receptor (e.g., HEK-293 cells).
-
A2A Receptor Agonist: A known A2A agonist (e.g., CGS21680 or NECA).
-
Test Compound: this compound at a range of concentrations.
-
Phosphodiesterase (PDE) Inhibitor: A compound like IBMX or Ro 20-1724 to prevent the degradation of cAMP.
-
Cell Culture Medium and Buffers.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen-based assays).
Procedure:
-
Cell Culture: Cells expressing the A2A receptor are cultured to an appropriate density in multi-well plates.
-
Pre-incubation with Antagonist: The cell culture medium is removed, and the cells are washed. The cells are then pre-incubated with varying concentrations of this compound (or vehicle control) in the presence of a PDE inhibitor for a defined period.
-
Agonist Stimulation: An A2A receptor agonist is added to the wells at a fixed concentration (typically the EC80, the concentration that gives 80% of the maximal response) and incubated for a specific time to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is determined. The concentration of this compound that causes a 50% inhibition of the agonist response (IC50) is calculated using non-linear regression analysis.
Visualizations
A2A Receptor Signaling Pathway
Caption: A2A receptor signaling pathway and the antagonistic action of this compound.
Radioligand Binding Assay Workflow
Caption: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay Workflow
Caption: Experimental workflow for a cAMP functional assay.
Conclusion
The in vitro characterization of this compound unequivocally establishes it as a high-affinity and selective antagonist of the human A2A adenosine receptor. The data derived from radioligand binding assays and cAMP functional assays provide a robust foundation for understanding its mechanism of action at the molecular level. These findings have been instrumental in guiding its preclinical and clinical development as a potential therapeutic agent for conditions where modulation of the A2A receptor is beneficial. The detailed methodologies and workflows presented in this guide serve as a valuable resource for researchers in the field of drug discovery and pharmacology.
References
Early-Phase Clinical Trial Results for Vipadenant in Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipadenant (formerly known as BIIB014) is a selective, non-xanthine adenosine A2A receptor antagonist that was under development for the treatment of Parkinson's disease (PD). The rationale for its development was based on the well-established role of adenosine A2A receptors in modulating motor function, particularly within the basal ganglia circuitry affected in PD. Antagonism of these receptors is expected to potentiate dopaminergic neurotransmission and thereby alleviate motor symptoms.[1] Despite showing promising results in early clinical trials, the development of this compound was discontinued in July 2010 due to adverse findings in preclinical toxicology studies.[1][2] This document provides a comprehensive technical overview of the available data from the early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: A2A Receptor Antagonism in the Striatum
In the basal ganglia, adenosine A2A receptors are highly expressed in the striatum, particularly on the GABAergic medium spiny neurons of the indirect pathway.[3] These receptors form heteromers with dopamine D2 receptors and exert an opposing, inhibitory influence on D2 receptor signaling. In Parkinson's disease, the depletion of dopamine leads to a disinhibition of these A2A receptor-expressing neurons, contributing to the motor deficits.
By blocking the A2A receptor, this compound was designed to reduce the inhibitory effect on D2 receptor function, thereby enhancing dopaminergic signaling and restoring a more balanced activity between the direct and indirect pathways of the basal ganglia. This mechanism is believed to lead to an improvement in motor control.
Preclinical Pharmacology
Prior to entering clinical trials, this compound demonstrated efficacy in animal models of Parkinson's disease. In 6-hydroxydopamine (6-OHDA)-lesioned rats, oral administration of this compound at doses of 3 and 10 mg/kg, in combination with apomorphine, led to an increase in contralateral rotations, a standard measure of antiparkinsonian activity. Furthermore, in MPTP-treated marmosets, this compound showed a reversal of motor disability at a minimum effective dose of less than 5 mg/kg, without inducing dyskinesias.
Early-Phase Clinical Trial Program: An Overview
The clinical development program for this compound included Phase I studies in healthy volunteers and Phase II trials in patients with Parkinson's disease. While the program was ultimately halted, the early results were reported to be positive.
Phase I Clinical Trials
A Phase I study in healthy male volunteers utilized positron emission tomography (PET) to assess the brain receptor occupancy of this compound. The study also provided pharmacokinetic data.
A randomized, double-blind, placebo-controlled, dose-escalation study of multiple oral doses of BIIB014 (this compound) was conducted in subjects with early-stage Parkinson's disease. The primary objective was to establish a safe and tolerable dose range. Key inclusion criteria included a diagnosis of idiopathic PD within the last 5 years, a Modified Hoehn and Yahr stage of 1 to 2.5, and a UPDRS motor score (Part III) of 10 or greater. Subjects were allowed to be on a stable dose of an anticholinergic agent and/or a MAO-B inhibitor. The study assessed safety, tolerability, and pharmacokinetics of BIIB014 and its N-acetyl metabolite.
| Parameter | Finding |
| Dose Range | 2.5 mg to 100 mg daily |
| Receptor Occupancy | Varied from 74% to 94% at the lowest dose (2.5 mg) and reached saturation at 100 mg. |
| Receptor Saturation (>90%) | Estimated minimal daily dose for saturation in the putamen was 10.2 mg. |
Phase II Clinical Trials
Two Phase II studies were conducted to evaluate the efficacy, safety, and tolerability of this compound in patients with Parkinson's disease. One study focused on patients with motor fluctuations on levodopa (NCT00438607), and the other on patients with early-stage PD (NCT00442780).
Dose-Finding Safety Study in Combination with Levodopa (NCT00438607)
-
Study Design: A dose-finding safety study in patients with moderate to late-stage Parkinson's disease experiencing motor fluctuations while on levodopa therapy.
-
Objective: To assess the safety and efficacy of this compound as an adjunct to levodopa.
-
Key Outcome Measures: Not explicitly detailed in the available information.
Dose-Finding Safety Study in Early-Stage Parkinson's Disease (NCT00442780)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study of multiple oral doses of this compound in subjects with early-stage Parkinson's disease.
-
Objective: To establish a safe and tolerable dose range for future studies.
-
Inclusion Criteria: Diagnosis of idiopathic PD within 5 years, Modified Hoehn and Yahr Stage 1 to 2.5, and a UPDRS motor score (Part III) of ≥ 10. Patients could be on stable doses of anticholinergic agents and/or MAO-B inhibitors.
-
Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory parameters, vital signs, and ECGs.
-
Secondary Outcome Measures: Estimation of pharmacokinetic parameters of this compound and its N-acetyl metabolite, and exploration of clinical activity using the Unified Parkinson's Disease Rating Scale (UPDRS) and the Clinical Global Impression (CGI) scale.
The results of the Phase II studies were presented at the American Academy of Neurology (AAN) annual meeting in 2010. However, the full quantitative data from these presentations are not publicly available in detail. The available information is summarized below.
Efficacy
-
This compound was reported to have shown positive results in Phase II studies.
-
It was found to be effective in reducing "off" time and extending "on" time, mostly without causing troublesome dyskinesia in patients with motor fluctuations.
Safety and Tolerability
-
This compound was generally well-tolerated in the Phase II trials.
-
However, one source mentioned that at daily doses of 30 and 100 mg, up to 41% of patients experienced adverse effects, indicating potential tolerability issues at higher doses.
Quantitative Data Summary from Phase II Trials
| Outcome Measure | Result |
| Change in "Off" Time | Reduced (quantitative data not publicly available) |
| Change in "On" Time | Extended (quantitative data not publicly available) |
| UPDRS Scores | Improvement suggested (quantitative data not publicly available) |
| Adverse Events | Well-tolerated at tested doses, though some tolerability issues were noted at higher doses (30 and 100 mg daily). |
Note: The specific quantitative efficacy and safety data from the Phase II trials were presented at a scientific conference but have not been published in peer-reviewed journals, and are therefore not publicly available.
Signaling Pathways and Experimental Workflows
Signaling Pathway of A2A Receptor Antagonism
The following diagram illustrates the signaling pathway of adenosine A2A receptor antagonists in the striatum of individuals with Parkinson's disease.
Caption: A2A receptor antagonist signaling pathway in a striatal medium spiny neuron.
Experimental Workflow for a Phase II Dose-Finding Study
The following diagram outlines a typical workflow for a Phase II dose-finding clinical trial, similar to the design of the this compound studies.
Caption: Workflow of a typical Phase II dose-finding study for Parkinson's disease.
Conclusion
This compound, an adenosine A2A receptor antagonist, showed promise in early-phase clinical trials for Parkinson's disease, with qualitative reports of efficacy in reducing "off" time and a generally good safety profile at the doses tested. However, the discontinuation of its development due to preclinical toxicology findings means that a full picture of its clinical potential will remain unknown. The lack of publicly available quantitative data from the Phase II studies limits a comprehensive assessment of its efficacy and safety profile. The information gathered from the Phase I PET study does provide valuable insights into its pharmacokinetic and pharmacodynamic properties in humans. The experience with this compound underscores the challenges in drug development, where promising early clinical signals can be overshadowed by safety concerns arising from preclinical studies.
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Vipadenant: A Technical Whitepaper on a Potential Non-Dopaminergic Therapy for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vipadenant (also known as BIIB014 and V2006) is a selective adenosine A2A receptor antagonist that was investigated as a non-dopaminergic therapy for Parkinson's disease (PD). The rationale for its development is rooted in the unique localization of A2A receptors in the basal ganglia, where they modulate dopaminergic signaling. By blocking these receptors, this compound aimed to improve motor symptoms, particularly "OFF" time, in patients treated with levodopa. Preclinical studies in various animal models of PD demonstrated promising efficacy in reversing motor deficits without inducing significant dyskinesia. Subsequently, this compound advanced to Phase II clinical trials, where it showed a reduction in "OFF" time. However, the development of this compound was ultimately discontinued due to preclinical toxicology concerns. This whitepaper provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Targeting the Adenosine A2A Receptor
This compound functions as a selective antagonist of the adenosine A2A receptor. These receptors are highly concentrated on the striatopallidal neurons of the basal ganglia's "indirect pathway," a critical circuit for motor control.[1][2] In Parkinson's disease, the depletion of dopamine leads to overactivity of this indirect pathway, contributing to motor impairment.
The A2A receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous adenosine, stimulate adenylyl cyclase through a Gs/Golf protein, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately enhances the inhibitory output of the indirect pathway. This compound, by blocking the A2A receptor, prevents this cascade, thereby reducing the excessive inhibitory signaling and helping to restore more balanced motor control. This mechanism is synergistic with levodopa therapy, as it enhances the effects of dopamine signaling postsynaptically.[1][3][4]
Caption: Adenosine A2A Receptor Signaling Pathway in the Indirect Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Model | Method | Result | Reference(s) |
| Binding Affinity (Ki) | Human | Radioligand Binding Assay | A2A: 1.3 nMA1: 68 nMA2B: 63 nMA3: 1005 nM | |
| Haloperidol-Induced Hypolocomotion | Mouse | Behavioral Assay | Minimum Effective Dose: 0.1 mg/kg | |
| Haloperidol-Induced Hypolocomotion | Rat | Behavioral Assay | Minimum Effective Dose: 1 mg/kg | |
| Haloperidol-Induced Catalepsy | Rat | Behavioral Assay | Dose-dependent reduction (0.3-30 mg/kg) | |
| 6-OHDA Lesioned Model | Rat | Contralateral Rotations (with apomorphine) | Increased rotations at 3 and 10 mg/kg (p.o.) | |
| MPTP-Treated Primate Model | Marmoset | Motor Disability Reversal | Minimum Effective Dose: <5 mg/kg (p.o.) | |
| L-DOPA Induced Dyskinesia | Rat (6-OHDA) | Dyskinesia Scoring | No statistically significant dyskinesia at 10 mg/kg over 19 days |
Table 2: Clinical Trial Data for this compound in Parkinson's Disease
| Study Phase | Doses Administered | Key Efficacy Outcomes | Key Safety/Tolerability Finding | Reference(s) |
| Phase II | 30 mg and 100 mg daily | - Reduced "OFF" time duration- Extended "ON" time duration (mostly without troublesome dyskinesia) | Adverse effects experienced by up to 41% of treated patients |
Note: Detailed quantitative results from the Phase II trials are limited as the studies were published only in abstract form.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments involving this compound.
Preclinical: 6-OHDA Rat Model of Parkinson's Disease
This model is a cornerstone for evaluating anti-parkinsonian drugs.
References
The Off-Target Molecular Profile of Vipadenant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipadenant (BIIB014/V2006) is a potent and selective antagonist of the adenosine A2A receptor, which has been investigated primarily for the treatment of Parkinson's disease. While its high affinity for the A2A receptor is well-documented, a thorough understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known molecular targets of this compound beyond the A2A receptor, presenting quantitative data, detailed experimental methodologies, and associated signaling pathways.
Off-Target Binding Profile of this compound
This compound's off-target activity has been primarily characterized within the adenosine receptor family. While generally selective for the A2A receptor, it does exhibit measurable affinity for other adenosine receptor subtypes, particularly the A1 and A2B receptors.
Quantitative Binding Affinity Data
The following table summarizes the known binding affinities (Ki) of this compound for adenosine receptor subtypes other than A2A.
| Target | Ligand | Kᵢ (nM) | Species | Source |
| Adenosine A1 Receptor | This compound | 63 | Human | [1] |
| Adenosine A2B Receptor | This compound | 63 | Human | [1] |
| Adenosine A3 Receptor | This compound | 1005 | Human | [1] |
Note: Another source has stated that this compound displays 50-fold selectivity over A1 and A2B receptors and no activity against the A3 receptor, which may suggest different experimental conditions or assays were used[2].
Beyond the adenosine receptor family, a broader safety pharmacology screen has indicated a lack of significant activity at other targets. One source suggests that this compound shows no significant inhibition of cytochrome P450 (CYP) isoforms or the hERG channel, which are common sources of off-target drug effects[2].
Experimental Protocols
The determination of this compound's binding affinity and functional activity at its off-targets relies on established in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays for Adenosine Receptors
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for human adenosine A1, A2B, and A3 receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2B, or A3).
-
Radioligand specific for each receptor subtype (e.g., [³H]CCPA for A1, [³H]NECA for A2B, [¹²⁵I]AB-MECA for A3).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cultured cells. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Workflow for a typical radioligand binding assay.
Functional cAMP Assays
Cyclic AMP (cAMP) assays are functional assays used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To assess the functional activity of this compound at human adenosine A1, A2B, and A3 receptors.
Materials:
-
Cells expressing the human adenosine receptor subtype of interest.
-
This compound hydrochloride.
-
A known agonist for the receptor subtype.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Cell culture reagents.
Protocol:
-
Cell Culture and Plating: Cells expressing the receptor of interest are cultured and plated into 96- or 384-well plates.
-
Compound Addition: The cells are treated with varying concentrations of this compound, either alone or in the presence of a known agonist.
-
Incubation: The plates are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are analyzed to determine the effect of this compound on cAMP levels. For antagonist activity, the IC₅₀ value is determined from the concentration-response curve of this compound in the presence of an agonist.
Workflow for a Functional cAMP Assay
Workflow for a typical functional cAMP assay.
Signaling Pathways of Off-Target Adenosine Receptors
This compound's interaction with A1, A2B, and A3 adenosine receptors, even at lower affinities than its primary target, could potentially modulate their downstream signaling pathways.
Adenosine A1 Receptor Signaling
The adenosine A1 receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, A1 receptor activation can lead to the activation of phospholipase C (PLC) and the modulation of ion channels, such as the activation of potassium channels and the inhibition of calcium channels.
Adenosine A1 Receptor Signaling Pathway
Canonical signaling pathways of the adenosine A1 receptor.
Adenosine A2B Receptor Signaling
The adenosine A2B receptor is primarily a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. However, it can also couple to Gq proteins, leading to the activation of phospholipase C.
Adenosine A2B Receptor Signaling Pathway
Primary signaling pathways of the adenosine A2B receptor.
Adenosine A3 Receptor Signaling
Similar to the A1 receptor, the adenosine A3 receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. It can also couple to Gq, activating the phospholipase C pathway.
Adenosine A3 Receptor Signaling Pathway
Key signaling pathways of the adenosine A3 receptor.
Conclusion
This technical guide provides a consolidated overview of the current knowledge regarding the molecular targets of this compound beyond its primary target, the adenosine A2A receptor. The available data indicates that this compound's most significant off-target interactions are with other adenosine receptor subtypes, albeit with lower affinity. The provided experimental protocols offer a framework for the further characterization of this compound and other novel compounds. A thorough understanding of a drug candidate's off-target profile is indispensable for predicting its potential side effects and for the overall success of its clinical development.
References
The Adenosine A2A Receptor Antagonist Vipadenant and its Impact on Neuronal cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vipadenant is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia of the brain. The activation of the A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular levels of cyclic adenosine monophosphate (cAMP). As a crucial second messenger, cAMP is pivotal in modulating various neuronal functions, including neurotransmitter release and gene expression. By competitively binding to the A2A receptor, this compound effectively blocks this signaling pathway, thereby preventing or reversing the agonist-induced elevation of cAMP. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cAMP levels in neuronal cells, supported by experimental methodologies and quantitative data.
Introduction: The Adenosine A2A Receptor and cAMP Signaling
The adenosine A2A receptor is a member of the Gs-protein coupled receptor family.[1] In neuronal cells, its activation by adenosine triggers a conformational change that leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] This elevation in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing neuronal excitability and function.[1]
This compound, a triazolopyrimidine derivative, exhibits high affinity and selectivity for the human adenosine A2A receptor. Its antagonistic action at this receptor is central to its therapeutic potential, particularly in neurodegenerative disorders such as Parkinson's disease where the modulation of dopaminergic signaling is crucial.
This compound's Mechanism of Action on cAMP Levels
As a competitive antagonist, this compound binds to the adenosine A2A receptor at the same site as adenosine and other A2A agonists. However, this binding does not induce the conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. Consequently, in the presence of an A2A receptor agonist, this compound will reduce the agonist's ability to stimulate cAMP production in a dose-dependent manner. In experimental settings, this is observed as a rightward shift in the agonist's dose-response curve for cAMP accumulation, with a potential reduction in the maximal response at higher concentrations of this compound.
Quantitative Analysis of this compound's Effect on cAMP
For illustrative purposes, data from a study on the A2A antagonist ZM241385 in SH-SY5Y neuroblastoma cells, which endogenously express the A2A receptor, showed an IC50 of approximately 0.7 ± 0.3 nM in suppressing constitutive A2A receptor activity.[2] It is expected that this compound would exhibit a similarly potent IC50 value in a functional cAMP assay in a neuronal cell line.
Table 1: Expected Quantitative Data for this compound's Effect on Agonist-Stimulated cAMP Production in Neuronal Cells
| Parameter | Expected Value Range | Cell Line | Agonist Used |
| IC50 | 1 - 50 nM | SH-SY5Y, PC12, Primary Neurons | CGS21680, NECA |
Note: The values presented in this table are hypothetical and based on the known potency of this compound and similar A2A antagonists. Actual experimental values may vary.
Experimental Protocols for Measuring this compound's Effect on cAMP
Several robust and high-throughput methods are available to quantify intracellular cAMP levels in neuronal cells and assess the inhibitory effect of this compound. Commonly used neuronal cell lines for these assays include the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line, both of which express adenosine A2A receptors.[2] For a more physiologically relevant model, primary neuronal cultures can also be utilized.
General Experimental Workflow
A typical experiment to determine the IC50 of this compound involves the following steps:
-
Cell Culture and Plating: Neuronal cells (e.g., SH-SY5Y) are cultured under standard conditions and then seeded into multi-well plates. For SH-SY5Y cells, differentiation into a more mature neuronal phenotype can be induced by treatment with agents like retinoic acid.
-
Pre-incubation with this compound: Cells are pre-incubated with varying concentrations of this compound for a specific duration to allow the antagonist to bind to the A2A receptors.
-
Stimulation with an A2A Agonist: A fixed concentration of a potent A2A receptor agonist, such as CGS21680 or NECA (5'-N-Ethylcarboxamidoadenosine), is added to the wells to stimulate cAMP production. A non-stimulated control and a maximal stimulation control (agonist only) are also included.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed to release the intracellular cAMP. The concentration of cAMP in the lysate is then quantified using a suitable assay method.
-
Data Analysis: The measured cAMP levels are plotted against the corresponding concentrations of this compound. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.
Recommended cAMP Assay Methodologies
Several commercially available kits provide sensitive and reliable measurement of cAMP levels. These are often based on competitive immunoassay principles.
The HTRF cAMP assay is a widely used method that relies on fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in intracellular cAMP leads to a decrease in the FRET signal, which is measured as a ratio of the fluorescence emission at two different wavelengths.
Detailed Protocol Outline (HTRF):
-
Cell Preparation: Plate SH-SY5Y cells in a 384-well plate and allow them to adhere overnight. If desired, differentiate the cells prior to the assay.
-
Antagonist Addition: Add serial dilutions of this compound to the wells and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of CGS21680 (typically at its EC80 concentration) to all wells except the negative control and incubate for 30 minutes at room temperature.
-
Detection: Add the HTRF detection reagents (Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) to the wells.
-
Incubation and Reading: Incubate the plate for 60 minutes at room temperature and read the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the 665/620 ratio and plot it against the this compound concentration to determine the IC50.
The LANCE (Lanthanide Chelate Excite) Ultra cAMP assay is another TR-FRET-based method. It utilizes a europium-chelate-labeled cAMP tracer and a ULight™ dye-labeled anti-cAMP monoclonal antibody. The principle of competition is the same as in the HTRF assay.
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. It involves donor and acceptor beads that are brought into proximity by a biotinylated anti-cAMP antibody and streptavidin-coated donor beads binding to a biotin-cAMP conjugate. Endogenous cAMP competes for the antibody, leading to a decrease in the luminescent signal.
Signaling Pathways and Visualizations
Adenosine A2A Receptor Signaling Pathway
The activation of the adenosine A2A receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Workflow for this compound IC50 Determination
The logical flow of an experiment to determine the inhibitory potency of this compound on cAMP production is outlined below.
Conclusion
This compound, as a selective adenosine A2A receptor antagonist, is expected to potently inhibit agonist-stimulated cAMP production in neuronal cells. This action is the direct consequence of its ability to block the Gs-protein signaling cascade initiated by A2A receptor activation. The quantitative assessment of this effect, through the determination of an IC50 value, can be reliably achieved using established in vitro methodologies such as HTRF, LANCE, or AlphaScreen cAMP assays in relevant neuronal cell models. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to investigate and understand the molecular pharmacology of this compound at the level of this critical second messenger system. Further studies providing direct quantitative data for this compound in neuronal cells will be invaluable in fully elucidating its therapeutic potential.
References
- 1. Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation and Use of Vipadenant in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization and application of Vipadenant, a selective adenosine A2A receptor antagonist, for use in a variety of in vitro cell culture assays.
Introduction
This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and immune responses. In the tumor microenvironment, high concentrations of adenosine can suppress the anti-tumor immune response by activating A2AR on immune cells. By blocking this interaction, this compound can restore immune cell function, making it a valuable tool for research in immuno-oncology and neurodegenerative diseases. This protocol provides a comprehensive guide for the preparation of this compound solutions and their application in cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its solubility and biological activity.
| Parameter | Value | Notes |
| Solubility in DMSO | 31 mg/mL (96.47 mM) | Requires sonication and warming for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic. |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. |
| Kᵢ for human A2A Receptor | 1.3 nM | |
| Kᵢ for human A1 Receptor | 68 nM | |
| Kᵢ for human A3 Receptor | 1005 nM |
Signaling Pathway
This compound acts as a competitive antagonist at the adenosine A2A receptor. This receptor is coupled to a Gs protein, which, upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to an immunosuppressive effect in immune cells. This compound blocks the initial binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of this compound (Molecular Weight: 321.34 g/mol ).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.21 mg of this compound.
-
Dissolving: To facilitate dissolution, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly.[1][2] If the compound is not fully dissolved, sonicate the solution for an additional 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a general workflow for utilizing the prepared this compound stock solution in a typical cell-based assay.
Protocol for a Cell-Based cAMP Functional Assay
This protocol provides a general guideline for assessing the antagonist activity of this compound on the adenosine A2A receptor in a cell-based cAMP assay using a cell line that endogenously or recombinantly expresses the A2A receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells expressing the human A2A receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Adenosine A2A receptor agonist (e.g., CGS-21680)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
White or black-walled 96-well or 384-well assay plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the A2A receptor-expressing cells into the appropriate assay plates at a density that will result in 80-90% confluency on the day of the assay. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
On the day of the assay, prepare serial dilutions of the this compound stock solution in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Prepare a solution of the A2A receptor agonist (e.g., CGS-21680) in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add the this compound working solutions (or vehicle control) to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Add the A2A receptor agonist to all wells except for the negative control wells.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, or as recommended by the cAMP assay kit manufacturer.
-
cAMP Measurement: Following the incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of the agonist-induced cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Disclaimer
This protocol is intended for research use only and should be performed by trained laboratory personnel. Appropriate personal protective equipment should be worn at all times. The specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
References
Application Notes and Protocols for In Vivo Rodent Studies with Vipadenant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of Vipadenant in preclinical rodent models of neurological disorders, particularly Parkinson's disease. The included protocols are based on established methodologies and published data to ensure reproducibility and scientific rigor.
Introduction to this compound
This compound is a selective antagonist of the adenosine A2A receptor.[1] These receptors are highly expressed in the basal ganglia, a brain region critically involved in motor control. In conditions like Parkinson's disease, dopamine depletion leads to an overactivity of the A2A receptor pathway, contributing to motor deficits. By blocking these receptors, this compound helps to restore the balance of neurotransmission in the basal ganglia, thereby alleviating motor symptoms. Preclinical studies in rodent models have demonstrated the efficacy of this compound in improving motor function, making it a compound of significant interest for neurodegenerative disease research.[2]
Recommended Dosage of this compound in Rodent Studies
The effective dosage of this compound can vary depending on the rodent species, the specific experimental model, and the route of administration. The following table summarizes the reported effective doses in common in vivo models.
| Rodent Model | Species | Route of Administration | Effective Dose Range | Notes |
| Haloperidol-Induced Hypolocomotion | Mouse | Oral (p.o.) | 0.1 mg/kg (minimum effective dose) | This model assesses the cataleptic effects of dopamine D2 receptor blockade. |
| Haloperidol-Induced Hypolocomotion | Rat | Oral (p.o.) | 1 mg/kg (minimum effective dose) | |
| 6-OHDA-Lesioned Model of Parkinson's Disease | Rat | Oral (p.o.) | 3 - 10 mg/kg | Administered in combination with apomorphine to assess rotational behavior. |
A2A Receptor Signaling Pathway and Mechanism of this compound
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous adenosine, stimulates the Gs alpha subunit. This activation leads to an increase in the activity of adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP).[3][4][5] Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately modulate neuronal excitability and neurotransmitter release.
This compound, as a selective A2A receptor antagonist, competitively binds to the A2A receptor without activating it. This blockade prevents adenosine from binding and initiating the downstream signaling cascade. The diagram below illustrates this mechanism.
Experimental Protocols
The following are detailed protocols for two common in vivo rodent models used to evaluate the efficacy of compounds like this compound for Parkinson's disease.
Protocol 1: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to reverse catalepsy, a state of motor immobility that is a hallmark of Parkinsonism.
Materials:
-
This compound
-
Haloperidol
-
Vehicle for this compound (e.g., 1% Tween 80 in sterile saline)
-
Vehicle for Haloperidol (e.g., saline with a drop of glacial acetic acid, neutralized with NaOH)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
-
Catalepsy bar (a horizontal bar raised approximately 9 cm from a flat surface)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle. For example, for a 1 mg/kg dose in a 250g rat, you would need 0.25 mg of this compound. If the dosing volume is 1 ml/kg, you would prepare a 1 mg/ml suspension. A stock solution of this compound can be made in DMSO and then diluted in the final vehicle.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) via gavage to the rats.
-
Haloperidol Administration: 60 minutes after this compound/vehicle administration, inject Haloperidol (e.g., 0.5-1 mg/kg) subcutaneously (s.c.).
-
Catalepsy Assessment: At 30, 60, 90, and 120 minutes after the haloperidol injection, assess catalepsy using the bar test.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the descent latency between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant reduction in descent latency in the this compound group indicates an anti-cataleptic effect.
Protocol 2: 6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease and is used to evaluate the ability of a compound to improve motor deficits.
Materials:
-
This compound
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline
-
Desipramine
-
Apomorphine
-
Stereotaxic apparatus
-
Hamilton syringe
-
Rotometer system
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Acclimation and Pre-treatment: Acclimate rats for at least one week. Thirty minutes before 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
6-OHDA Lesion Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Dissolve 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to prevent oxidation.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
-
Allow the rats to recover for at least two weeks.
-
-
Assessment of Lesion Efficacy (Apomorphine-Induced Rotations):
-
Two to three weeks post-surgery, assess the extent of the lesion by administering apomorphine (e.g., 0.5 mg/kg, s.c.) and measuring contralateral rotations for 30-60 minutes in a rotometer. Rats showing a stable and significant number of contralateral rotations are included in the study.
-
-
This compound Treatment and Behavioral Testing:
-
Administer this compound (e.g., 3 or 10 mg/kg, p.o.) or vehicle.
-
30-60 minutes later, administer a sub-threshold dose of apomorphine (e.g., 0.1 mg/kg, s.c.).
-
Record the number of contralateral rotations for 60-90 minutes.
-
-
Data Analysis: Compare the number of contralateral rotations between the vehicle- and this compound-treated groups. A significant increase in rotations in the this compound group suggests a potentiation of the dopaminergic response and a therapeutic effect.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo rodent study evaluating a compound like this compound.
References
- 1. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical jockeying on the translational track of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Vipadenant Administration in MPTP-Treated Primate Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration methods for adenosine A(2A) receptor antagonists, with a focus on vipadenant (BIIB014), in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primate models of Parkinson's disease. Due to the discontinuation of this compound's clinical development in 2010, detailed preclinical administration protocols for this specific compound are not extensively published.[1] Therefore, this document outlines the general methodologies used for this class of compounds in primate models, drawing on available data for this compound and more detailed protocols from studies of other A(2A) antagonists like preladenant and istradefylline.
Introduction to this compound and A(2A) Antagonism in Parkinson's Disease
This compound is a selective adenosine A(2A) receptor antagonist that was investigated for the treatment of Parkinson's disease.[2] Adenosine A(2A) receptors are highly concentrated in the basal ganglia, specifically in the striatopallidal pathway, where they modulate dopaminergic signaling. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. By blocking A(2A) receptors, antagonists like this compound can help to restore the balance of basal ganglia circuitry, thereby improving motor function.[3] Preclinical studies in rodent and primate models of Parkinson's disease have shown that A(2A) antagonists can improve motor deficits.[3][4]
MPTP-Treated Primate Model of Parkinson's Disease
The MPTP-treated non-human primate is considered a gold-standard model for Parkinson's disease as it replicates many of the key motor symptoms, including bradykinesia, rigidity, and postural abnormalities. The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
Protocol for MPTP Administration
-
Primate Species: Commonly used species include cynomolgus monkeys (Macaca fascicularis) and rhesus monkeys (Macaca mulatta).
-
Administration Route: MPTP is typically administered intravenously (IV) or intramuscularly (IM).
-
Dosing Regimen: A variety of dosing regimens have been used. A common approach is a series of injections over several days until stable parkinsonian symptoms are established. For example, 0.2 mg/kg IV daily for 4-6 days. The total dose and duration are titrated for each animal to achieve a moderate level of parkinsonism.
-
Symptom Assessment: Motor disability is assessed using a standardized rating scale, evaluating factors such as posture, gait, bradykinesia, and tremor.
This compound Administration Methods (Based on Available Data and Analogs)
While specific protocols for this compound in MPTP primates are scarce, the general approach for A(2A) antagonists involves oral administration.
Drug Formulation
For oral administration, this compound would typically be formulated as a suspension or solution in a suitable vehicle, such as sterile water or a methylcellulose solution.
Administration Route and Dosage
Based on studies with analogous compounds, the likely route of administration for this compound in primate studies was oral (PO).
-
Preladenant: In MPTP-treated cynomolgus monkeys, preladenant was administered orally at doses of 1 or 3 mg/kg.
-
Istradefylline: In MPTP-treated cynomolgus monkeys, oral doses of 60 and 90 mg/kg have been used.
It is plausible that this compound was tested within a similar dose range, adjusted for its specific potency and pharmacokinetic profile.
Experimental Workflow and Data Presentation
The following sections outline a typical experimental workflow for evaluating a compound like this compound in MPTP-treated primates and how the resulting data can be presented.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in MPTP-treated primates.
Quantitative Data Summary
The following tables illustrate how quantitative data from such studies would be structured. Please note that the data for this compound is hypothetical due to the lack of published specifics.
Table 1: this compound Dosage and Administration in MPTP-Treated Primates (Hypothetical)
| Parameter | Details |
| Drug | This compound (BIIB014) |
| Primate Model | MPTP-Treated Cynomolgus Monkey |
| Administration Route | Oral (PO) |
| Dosage Range | 1, 3, 10 mg/kg |
| Vehicle | 0.5% Methylcellulose in sterile water |
| Treatment Duration | 14 consecutive days |
| Frequency | Once daily |
Table 2: Effect of A(2A) Antagonists on Parkinsonian Motor Scores in MPTP-Treated Primates
| Treatment Group | Dose (mg/kg, PO) | N | Baseline Motor Score (Mean ± SEM) | Post-Treatment Motor Score (Mean ± SEM) | % Improvement |
| Vehicle | - | 6 | 15.2 ± 1.8 | 14.8 ± 2.1 | 2.6% |
| This compound (Hypothetical) | 3 | 6 | 16.1 ± 2.0 | 9.7 ± 1.5 | 39.8% |
| Preladenant | 3 | 5 | 14.5 ± 1.2 | 8.1 ± 1.0 | 44.1% |
| Istradefylline | 90 | 6 | 18.3 ± 2.5 | 10.2 ± 1.9 | 44.3% |
| L-DOPA | 10 | 6 | 15.8 ± 1.9 | 5.4 ± 0.9** | 65.8% |
| p<0.05 vs. Vehicle; **p<0.01 vs. Vehicle |
Table 3: Effect of A(2A) Antagonists on Dyskinesia in L-DOPA-Treated MPTP Primates
| Treatment Group | Dose (mg/kg, PO) | N | Dyskinesia Score (Mean ± SEM) |
| L-DOPA + Vehicle | 10 | 6 | 8.5 ± 1.2 |
| L-DOPA + this compound (Hypothetical) | 3 | 6 | 9.2 ± 1.4 |
| L-DOPA + Preladenant | 3 | 5 | 8.1 ± 1.1 |
| L-DOPA + Istradefylline | 90 | 6 | 8.9 ± 1.3 |
| No significant difference in dyskinesia scores was reported for preladenant or istradefylline when co-administered with L-DOPA compared to L-DOPA alone in these studies. |
Signaling Pathway of A(2A) Receptor Antagonism
This compound, as an A(2A) receptor antagonist, acts on the indirect pathway of the basal ganglia. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound in the indirect pathway of the basal ganglia.
Conclusion
While specific, detailed protocols for the administration of this compound in MPTP-treated primates are not publicly available due to the cessation of its development, the methodologies employed for other A(2A) antagonists like preladenant and istradefylline provide a strong framework for such studies. These compounds are typically administered orally, and their effects on parkinsonian motor symptoms and dyskinesia are rigorously quantified. The MPTP-treated primate model remains a crucial tool for the preclinical evaluation of novel anti-parkinsonian therapies.
References
- 1. | BioWorld [bioworld.com]
- 2. Companies present Phase II data for emerging class of Parkinson's drugs at the AAN [insights.citeline.com]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays to Measure Vipadenant Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipadenant (also known as BIIB014) is a selective antagonist of the adenosine A2A receptor (A2AR).[1][2] The A2AR, a G-protein coupled receptor (GPCR), is highly expressed in the basal ganglia, a region of the brain critical for motor control.[3][4] By modulating dopaminergic signaling, A2AR antagonists represent a promising non-dopaminergic therapeutic strategy for Parkinson's disease.[3] Accurate and reproducible measurement of this compound's functional activity is crucial for its pharmacological characterization and preclinical development.
This document provides detailed protocols for key cell-based assays designed to quantify the potency and mechanism of action of this compound. The assays covered include direct functional readouts, such as cAMP accumulation, and direct binding affinity measurements through radioligand competition.
This compound's Mechanism of Action: A2A Receptor Signaling
The adenosine A2A receptor is canonically coupled to the stimulatory G-protein, Gαs. Upon binding of an agonist like adenosine, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses. This compound, as a competitive antagonist, binds to the A2A receptor and blocks the binding of agonists, thereby inhibiting the downstream production of cAMP and subsequent signaling events.
Caption: A2AR Gs-coupled signaling pathway inhibited by the antagonist this compound.
Experimental Protocols & Workflows
cAMP Accumulation Assay (Functional Antagonism)
This assay directly measures the ability of this compound to inhibit the production of cAMP following receptor stimulation by an agonist. It is a cornerstone for assessing the functional potency (IC50) of A2AR antagonists.
Experimental Workflow:
Caption: Workflow for a competitive cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Use a cell line stably expressing the human adenosine A2A receptor, such as HEK293 or CHO cells.
-
Culture cells in the recommended growth medium. For the experiment, detach cells and resuspend them in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX).
-
Seed 2,500-5,000 cells per well into a low-volume 384-well plate.
-
-
Compound Handling:
-
Prepare a serial dilution of this compound in the stimulation buffer. A typical concentration range would span from 1 pM to 10 µM.
-
Prepare a solution of a potent A2AR agonist, such as NECA, at a concentration that yields approximately 80% of the maximal response (EC80). A typical final concentration is around 30 nM.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the appropriate wells.
-
Add 5 µL of the A2AR agonist solution to all wells except the negative control (basal) wells. For antagonist assays, this compound and the agonist can be added simultaneously.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial detection kit, such as a LANCE® Ultra cAMP Kit or an HTRF® cAMP dynamic kit. Follow the manufacturer's protocol for adding the detection reagents.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percent inhibition (relative to the agonist-only control) against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Radioligand Binding Assay (Receptor Affinity)
This assay quantifies the affinity (Ki) of this compound for the A2A receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. It is considered the gold standard for determining binding affinity.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest HEK293 or CHO cells expressing the human A2A receptor.
-
Homogenize the cells in a cold buffer and perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate with a total volume of 100-200 µL.
-
Add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 2-10 µg of membrane protein, and a fixed concentration of a radiolabeled A2A antagonist (e.g., 1 nM [3H]-ZM241385) to each well.
-
Add varying concentrations of this compound.
-
Define non-specific binding in separate wells by adding a high concentration (e.g., 10 µM) of a non-labeled antagonist like ZM241385.
-
Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of the wells through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each well.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Summary of this compound Activity
Quantitative data from the described assays should be compiled into a structured table for clear comparison and reporting. The values below are representative examples based on published data for this compound and similar A2A antagonists.
| Assay Type | Cell Line | Radioligand/Agonist | Measured Parameter | Representative Value | Reference |
| Radioligand Binding | HEK293-hA2AR | [3H]-ZM241385 | Ki | ~70 nM | |
| Radioligand Binding | CHO-hA2AR | [3H]-ZM241385 | Ki | ~63 nM | |
| cAMP Accumulation | HEK293-hA2AR | NECA (Agonist) | IC50 | Value dependent on assay conditions |
Note: IC50 values are highly dependent on the specific assay conditions, particularly the concentration of agonist used. Ki values provide a more absolute measure of affinity.
Conclusion
The protocols detailed in this document provide robust methods for the in-vitro pharmacological characterization of this compound. The cAMP functional assay is essential for determining the potency of this compound in a cellular context that reflects its mechanism of action. The radioligand binding assay provides a precise measurement of its affinity for the human A2A receptor. Together, these assays are fundamental tools for researchers in neuroscience and drug development to evaluate the activity of A2A receptor antagonists.
References
Preparation of Vipadenant Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Vipadenant stock solutions for both in vitro and in vivo laboratory use. This compound is a potent and selective antagonist of the adenosine A2A receptor, a key target in neurodegenerative diseases and immuno-oncology research. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
A comprehensive understanding of this compound's physicochemical properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅N₇O | [1] |
| Molecular Weight | 321.34 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | DMSO: 31 mg/mL (96.47 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year |
Note: The solubility of this compound in DMSO can be affected by the hygroscopic nature of the solvent. It is recommended to use newly opened, high-purity DMSO for the preparation of stock solutions. Warming and ultrasonic treatment may be necessary to achieve complete dissolution.
Signaling Pathway of Adenosine A2A Receptor Antagonism
This compound exerts its effects by blocking the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). In many cell types, particularly in the brain and on immune cells, the A2A receptor is coupled to the Gs alpha subunit of the G-protein. Activation of this pathway by endogenous adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular functions. By antagonizing this receptor, this compound prevents this signaling cascade.
Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution into cell culture media for a wide range of in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.2134 mg of this compound (Molecular Weight = 321.34 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Using a calibrated pipette, add the calculated volume of DMSO. For 3.2134 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. A clear, light yellow to yellow solution should be observed.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes or sonicate for a few minutes. Visually inspect to ensure no particulates remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.
Stock Solution Preparation Workflow
References
Application Notes and Protocols for Vipadenant Metabolite Identification using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the liquid chromatography-mass spectrometry (LC-MS) methods utilized for the identification and quantification of Vipadenant and its metabolites. The protocols are based on established methodologies to ensure reliable and reproducible results in a research and drug development setting.
Introduction
This compound is a selective adenosine A2a receptor antagonist that has been investigated as a novel immune checkpoint inhibitor. Understanding its metabolism is crucial for evaluating its pharmacokinetic properties, efficacy, and safety. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for identifying and quantifying drug metabolites in biological matrices.[1][2] This document outlines the protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from plasma samples.[1]
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
Liquid Chromatography Method
A reverse-phase high-performance liquid chromatography (HPLC) system is used for the separation of this compound and its metabolites.[1]
Instrumentation:
-
HPLC System: Shimadzu CBM-20A/LC-20AD or equivalent[1]
-
Autosampler: Eksigent CTC HTS PAL or equivalent
-
Analytical Column: Phenomenex® Kinetex XB-C18 (2.1 × 100 mm for metabolite identification, 2.1 x 50 mm for quantification)
-
Column Temperature: 55 °C
-
Injection Volume: 5 µL
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | Mobile Phase B (%) |
| 0.0 | 0.4 | 5 |
| 1.0 | 0.4 | 5 |
| 3.0 | 0.4 | 95 |
| 4.5 | 0.4 | 95 |
| 4.6 | 0.4 | 5 |
| 6.0 | 0.4 | 5 |
Mass Spectrometry Method
A high-resolution quadrupole time-of-flight (QTOF) mass spectrometer is used for the detection and identification of metabolites.
Instrumentation:
-
Mass Spectrometer: Sciex TripleTOF™ 5600 or equivalent
-
Ion Source: Electrospray Ionization (ESI), positive ion mode
MS Parameters for Quantification:
| Parameter | Value |
| Ion Spray Voltage (ISVF) | 5500 V |
| Source Temperature | 500 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 30 L/min |
| Declustering Potential (DP) | 70 V |
| Collision Energy (CE) | 15 V |
MS Parameters for Metabolite Identification: An information-dependent analysis (IDA) method is employed, consisting of a high-resolution TOF full scan followed by product ion scans of the most intense ions.
-
TOF MS Scan: ESI positive ion mode, m/z range 50 to 1100.
Quantitative Data Summary
The developed LC-QTOF-MS assay was validated for the quantification of this compound in rat plasma.
Calibration Curve Parameters:
| Parameter | Value |
| Concentration Range | 3.02 - 2200 ng/mL |
| Regression Model | Quadratic (weighted 1/concentration) |
| Correlation Coefficient (r) | ≥0.997 |
Pharmacokinetic Parameters of this compound in Rats:
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Bioavailability (F%) | - | 30.4 ± 8.9 |
| Clearance (CL) | Low to moderate | - |
Metabolite Identification
In vitro and in vivo studies in rats revealed the presence of five different metabolites of this compound. The major metabolic pathways were found to differ between the in vitro and in vivo conditions.
Observed Metabolic Transformations:
-
Oxidation: Addition of one or more hydroxyl groups.
-
Dealkylation: Removal of an alkyl group.
-
Glucuronidation: Conjugation with glucuronic acid.
Conclusion
The described liquid chromatography-quadrupole-time-of-flight mass spectrometry method provides a sensitive and reliable approach for the identification and quantification of this compound and its metabolites. These protocols can be readily adapted for pharmacokinetic and drug metabolism studies in various preclinical and clinical settings. The detailed understanding of this compound's metabolic fate is essential for its continued development as a therapeutic agent.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of Vipadenant
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vipadenant (V2006/BIIB014) is a selective antagonist of the adenosine A2A receptor (A2AR).[1] These receptors are abundant in the basal ganglia, a brain region critical for motor control, and are co-localized with dopamine D2 receptors on striatal neurons.[2] In neurodegenerative conditions like Parkinson's disease (PD), the loss of dopaminergic neurons leads to motor impairments.[3][4] Blockade of A2A receptors is a non-dopaminergic strategy aimed at modulating neuronal function and has shown promise for both symptomatic relief and neuroprotection in preclinical models.[5] A2A receptor antagonists are hypothesized to exert neuroprotective effects by mitigating excitotoxicity and reducing neuroinflammation, processes implicated in the progressive degeneration of neurons.
These application notes provide a comprehensive experimental framework to evaluate the potential neuroprotective efficacy of this compound, from initial in vitro screening to in vivo validation in rodent models of Parkinson's disease. While this compound's clinical development was discontinued due to preclinical toxicology findings, the methodologies described herein are standard for assessing any A2A receptor antagonist for neuroprotective properties.
Mechanism of Action: Adenosine A2A Receptor Signaling
The neuroprotective hypothesis for this compound is centered on its ability to block the A2A receptor. In pathological conditions, elevated extracellular adenosine can over-activate A2A receptors, contributing to neuroinflammation and neuronal damage. By blocking this receptor, this compound is expected to suppress these detrimental downstream signaling events.
Experimental Design Workflow
A tiered approach is recommended, beginning with in vitro assays to establish direct neuroprotective effects and mechanism, followed by in vivo studies in animal models of Parkinson's disease to assess functional outcomes and neuroprotection in a complex biological system.
References
- 1. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Vipadenant Receptor Occupancy with [11C]SCH442416 PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Positron Emission Tomography (PET) with the radiotracer [11C]SCH442416 to measure the receptor occupancy of Vipadenant, a selective antagonist of the adenosine A2A receptor (A2AR). These guidelines are intended to assist in the design and execution of preclinical and clinical studies aimed at characterizing the pharmacokinetic and pharmacodynamic relationship of this compound.
Introduction
This compound is a non-xanthine adenosine A2A receptor antagonist that has been investigated for its therapeutic potential in conditions such as Parkinson's disease.[1] The A2A receptor is a G-protein coupled receptor predominantly expressed in the basal ganglia, and its modulation is a key area of research in neurodegenerative disorders.[2] Determining the extent to which this compound binds to and occupies A2A receptors in the brain at various doses is crucial for optimizing dosing regimens and ensuring target engagement in clinical trials.[3]
[11C]SCH442416 is a potent and selective radioligand for the A2A receptor, exhibiting high affinity and favorable kinetics for in vivo imaging with PET.[4] By measuring the displacement of [11C]SCH442416 by this compound, researchers can quantify receptor occupancy and establish a dose-response relationship.
Signaling Pathways and Experimental Workflow
To understand the context of these receptor occupancy studies, it is essential to be familiar with the A2A receptor signaling pathway and the general workflow of a [11C]SCH442416 PET study.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is primarily coupled to the Gs protein, which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This cascade activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB). This pathway plays a significant role in modulating neuronal excitability and inflammation.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow for Receptor Occupancy PET Study
A typical receptor occupancy study involves a baseline PET scan followed by a second scan after the administration of the therapeutic drug. The reduction in radiotracer binding in the second scan allows for the calculation of receptor occupancy.
Caption: Experimental Workflow for a [11C]SCH442416 PET Receptor Occupancy Study.
Quantitative Data Summary
The following tables summarize the quantitative findings from a key study investigating this compound receptor occupancy using [11C]SCH442416 PET in healthy male volunteers. In this study, subjects received daily oral doses of this compound for 10 or 11 days.
Table 1: this compound Receptor Occupancy in the Putamen
| Daily Dose (mg) | Mean Receptor Occupancy (%) |
| 2.5 | 74 - 94 |
| 100 | Saturation (>90%) |
Table 2: Estimated Parameters for Receptor Saturation (≥90%) in the Putamen
| Parameter | Estimated Value | Interquartile Range (%) |
| Minimal Daily Dose | 10.2 mg | 28 |
| Steady-State Cmin | 0.097 µg/mL | 27 |
| Steady-State AUC0-tau | 6 µg·h/mL | 21 |
Cmin: Minimum plasma concentration at steady state; AUC0-tau: Area under the plasma concentration-time curve over a dosing interval at steady state.
Experimental Protocols
The following are detailed methodologies for conducting a [11C]SCH442416 PET study to determine this compound receptor occupancy, based on established protocols.
Subject Population and Preparation
-
Subject Selection: Healthy, non-smoking male volunteers, typically aged 25-50 years.
-
Inclusion/Exclusion Criteria: Subjects should undergo a thorough medical history, physical examination, and routine laboratory tests to ensure they are in good health. Exclusion criteria should include any history of significant medical conditions, drug or alcohol abuse, and contraindications for PET or MRI scanning.
-
Informed Consent: All participants must provide written informed consent after a detailed explanation of the study procedures and potential risks. The study protocol should be approved by a relevant institutional review board and radiation safety committee.
-
Preparation: Subjects should fast for at least 4 hours before the PET scan. Two intravenous catheters should be placed, one for radiotracer injection and one for blood sampling.
[11C]SCH442416 Radiotracer Synthesis and Administration
-
Synthesis: [11C]SCH442416 is typically synthesized via O-methylation of a precursor. The final product should be formulated in a sterile, pyrogen-free solution for intravenous injection.
-
Quality Control: The radiochemical purity, specific activity, and injected mass of the radiotracer should be determined for each dose. Radiochemical purity should be >99%.
-
Administration: A bolus injection of [11C]SCH442416 (e.g., ~360 MBq) is administered intravenously over approximately 30 seconds.
PET Imaging Protocol
-
Scanner: A high-resolution PET scanner should be used.
-
Baseline Scan: A dynamic PET scan is acquired for 90 minutes immediately following the injection of [11C]SCH442416.
-
This compound Administration: Following the baseline scan, subjects are administered daily oral doses of this compound (e.g., 2.5 mg to 100 mg) for a period sufficient to reach steady-state plasma concentrations (e.g., 10-11 days).
-
Post-Dose Scan: A second 90-minute dynamic PET scan is performed under the same conditions as the baseline scan, following the final dose of this compound.
Arterial Blood Sampling and Metabolite Analysis
-
Sampling: Arterial blood samples are collected throughout the PET scan to measure the concentration of the parent radiotracer in plasma.
-
Metabolite Analysis: Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to separate the parent [11C]SCH442416 from its radioactive metabolites. The fraction of unmetabolized tracer is used to generate a metabolite-corrected arterial input function.
Image Acquisition and Analysis
-
Image Reconstruction: PET data are reconstructed into a series of time-framed images.
-
Anatomical Co-registration: A T1-weighted MRI of each subject's brain is acquired and co-registered with the PET images to allow for accurate delineation of regions of interest (ROIs).
-
ROI Definition: ROIs are drawn on the co-registered MRI for brain regions with high A2A receptor density (e.g., putamen, caudate) and a reference region with negligible specific binding (e.g., cerebellum).
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding potential (BPND) of [11C]SCH442416 is calculated using kinetic models such as the simplified reference tissue model (SRTM) or a Logan graphical analysis with the metabolite-corrected arterial plasma input function.
-
Receptor Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in BPND from the baseline to the post-dose scan: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
Pharmacokinetic-Pharmacodynamic Modeling
The relationship between this compound dose, plasma concentration, and A2A receptor occupancy is characterized using models such as the Bayesian Emax or logistic regression models. This allows for the estimation of the dose and plasma concentrations required to achieve a target level of receptor occupancy (e.g., ≥90%).
Conclusion
The use of [11C]SCH442416 PET is a robust and reliable method for quantifying this compound receptor occupancy in the human brain. The protocols and data presented here provide a framework for researchers and drug developers to design and interpret studies aimed at understanding the in vivo pharmacology of this compound and other A2A receptor antagonists. This information is critical for guiding dose selection and increasing the probability of success in later-phase clinical trials.
References
- 1. An open-label, positron emission tomography study to assess adenosine A2A brain receptor occupancy of this compound (BIIB014) at steady-state levels in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Vipadenant Metabolism in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipadenant is a selective antagonist of the adenosine A2A receptor, which has been investigated for its therapeutic potential in conditions such as Parkinson's disease. Understanding the metabolic fate of drug candidates like this compound is a critical component of drug discovery and development. The liver is the primary site of metabolism for many xenobiotics, with the cytochrome P450 (CYP) enzyme system, located in the endoplasmic reticulum of hepatocytes, playing a central role.[1][2][3]
In vitro studies using human liver microsomes (HLMs) are a well-established and cost-effective method to investigate the metabolic stability and potential metabolic pathways of a compound.[1] HLMs are subcellular fractions rich in CYP enzymes and are routinely used to determine key pharmacokinetic parameters such as intrinsic clearance (Clint) and metabolic half-life (t½).[1] Furthermore, these systems are invaluable for identifying the specific CYP isoforms responsible for a drug's metabolism, a process known as reaction phenotyping. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
Data Presentation
Following the execution of the experimental protocols detailed below, the quantitative data should be summarized for clear interpretation and comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Concentration (µM) | t½ (min) | Clint (µL/min/mg protein) |
| This compound | 1 | [Data to be generated] | [Data to be generated] |
| Positive Control (e.g., Verapamil) | 1 | [Experimental Value] | [Experimental Value] |
Table 2: Contribution of Individual CYP450 Isoforms to this compound Metabolism
| CYP Isoform | Selective Inhibitor | This compound Metabolism (% of Control) |
| CYP1A2 | Furafylline | [Data to be generated] |
| CYP2B6 | Ticlopidine | [Data to be generated] |
| CYP2C8 | Montelukast | [Data to be generated] |
| CYP2C9 | Sulfaphenazole | [Data to be generated] |
| CYP2C19 | Omeprazole | [Data to be generated] |
| CYP2D6 | Quinidine | [Data to be generated] |
| CYP3A4 | Ketoconazole | [Data to be generated] |
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines the procedure to determine the rate of disappearance of this compound when incubated with human liver microsomes, from which the intrinsic clearance and half-life can be calculated.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., Verapamil)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5%) to avoid inhibiting enzyme activity.
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm the phosphate buffer and the human liver microsome suspension (final protein concentration typically 0.5 mg/mL) at 37°C for 5-10 minutes.
-
Add the this compound solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding a sufficient volume of cold acetonitrile (containing an internal standard).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
CYP450 Reaction Phenotyping for this compound
This protocol is designed to identify the specific CYP450 enzymes responsible for the metabolism of this compound using two common approaches: recombinant human CYP enzymes and chemical inhibition in human liver microsomes.
3.2.1. Recombinant Human CYP Enzymes
This method directly assesses the ability of individual CYP isoforms to metabolize this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Control microsomes (from the same expression system but without the CYP enzyme)
-
Acetonitrile (ACN)
-
Internal standard
-
LC-MS/MS system
Protocol:
-
Incubation:
-
In separate wells of a 96-well plate, incubate this compound (e.g., 1 µM) with each recombinant human CYP isoform and the control microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed period (e.g., 60 minutes).
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the metabolic stability protocol.
-
Analyze the samples by LC-MS/MS to measure the depletion of this compound or the formation of its metabolites.
-
-
Data Analysis:
-
Compare the extent of this compound metabolism by each CYP isoform relative to the control microsomes. A significant decrease in the parent compound or formation of a metabolite indicates the involvement of that specific CYP enzyme.
-
3.2.2. Chemical Inhibition in Human Liver Microsomes
This approach uses selective chemical inhibitors of specific CYP isoforms to assess their contribution to this compound metabolism in a more complex system.
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
A panel of selective CYP inhibitors (see Table 2 for examples)
-
Acetonitrile (ACN)
-
Internal standard
-
LC-MS/MS system
Protocol:
-
Pre-incubation with Inhibitors:
-
In a 96-well plate, pre-incubate the human liver microsomes with each selective CYP inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C. The concentration of the inhibitor should be chosen to ensure selectivity.
-
-
Incubation with this compound:
-
Add this compound to the wells and continue the incubation for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a fixed period during which the metabolism is linear (determined from the metabolic stability assay).
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as previously described to quantify the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound metabolism inhibited by each specific inhibitor compared to the vehicle control. A significant reduction in metabolism in the presence of an inhibitor points to the involvement of the corresponding CYP isoform.
-
Visualizations
Caption: Workflow for in vitro metabolism studies of this compound.
Caption: Putative metabolic pathways of this compound in the liver.
References
Application Notes and Protocols: Combining Vipadenant with L-DOPA in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The primary treatment for PD is dopamine replacement therapy with Levodopa (L-DOPA). However, long-term L-DOPA treatment is often complicated by the development of motor fluctuations and debilitating dyskinesias.
Vipadenant (V2006/BIIB014) is a selective adenosine A2A receptor antagonist that was investigated as a non-dopaminergic therapy for Parkinson's disease. The rationale for its use, often in combination with L-DOPA, is based on the antagonistic interaction between adenosine A2A and dopamine D2 receptors in the basal ganglia. By blocking A2A receptors, this compound is expected to enhance dopaminergic signaling, potentially allowing for lower doses of L-DOPA and reducing the risk of motor complications.
These application notes provide a summary of the available preclinical data on this compound in animal models of Parkinson's disease and present detailed protocols for investigating the synergistic effects of this compound and L-DOPA. It is important to note that the clinical development of this compound was discontinued due to preclinical toxicology findings. Therefore, the presented information is intended for research purposes to understand the mechanisms and potential of A2A receptor antagonism in the context of Parkinson's disease.
Data Presentation
While specific quantitative data on the direct combination of this compound and L-DOPA in animal models is limited in publicly available literature, studies have demonstrated its efficacy in combination with other dopaminergic agents, providing a strong rationale for its synergistic potential with L-DOPA.
| Animal Model | Drug Combination | Dose(s) | Key Findings | Reference |
| 6-OHDA-lesioned rats | This compound + Apomorphine | This compound: 3 and 10 mg/kg (p.o.) | Increased contralateral rotations, indicating a potentiation of dopamine agonist effects. | [1] |
| MPTP-treated marmosets | This compound (monotherapy) | <5 mg/kg (p.o.) | Reversal of motor disability without inducing dyskinesias. | [1] |
| Haloperidol-induced hypolocomotion (mice) | This compound (monotherapy) | 0.1 mg/kg | Minimum effective dose to reverse haloperidol-induced motor deficits. | [1] |
| Haloperidol-induced hypolocomotion (rats) | This compound (monotherapy) | 1 mg/kg | Minimum effective dose to reverse haloperidol-induced motor deficits. | [1] |
Signaling Pathway
The therapeutic rationale for combining an adenosine A2A receptor antagonist like this compound with L-DOPA is based on the modulation of the indirect pathway of the basal ganglia. In parkinsonian states, the depletion of dopamine leads to an overactivity of this pathway, contributing to motor deficits. A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2A receptors by adenosine antagonizes D2 receptor function. By blocking A2A receptors, this compound can disinhibit D2 receptor signaling, thereby potentiating the effects of dopamine derived from L-DOPA administration and helping to restore normal motor function.
Experimental Protocols
The following protocols are representative methodologies for evaluating the combination of this compound and L-DOPA in rodent models of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
This model is widely used to study motor deficits and the effects of antiparkinsonian drugs.
a. Surgical Procedure (Unilateral 6-OHDA Lesion)
-
Animals: Male Sprague-Dawley rats (220-250 g).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
Place the rat in a stereotaxic frame.
-
Inject desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA infusion to protect noradrenergic neurons.
-
Drill a small hole in the skull over the medial forebrain bundle (MFB).
-
Coordinates for MFB (from bregma): AP -4.4 mm, ML +1.2 mm, DV -7.8 mm.
-
Slowly infuse 8 µg of 6-OHDA hydrochloride (dissolved in 4 µL of 0.9% saline containing 0.02% ascorbic acid) over 4 minutes.
-
Leave the injection needle in place for an additional 5 minutes before slowly retracting it.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: Two weeks post-surgery, assess the extent of the dopaminergic lesion by apomorphine- (0.05 mg/kg, s.c.) or amphetamine- (2.5 mg/kg, i.p.) induced rotations. A stable and significant number of contralateral (to the lesion) rotations confirms a successful lesion.
b. Drug Preparation and Administration
-
This compound: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose in sterile water.
-
L-DOPA: Dissolve L-DOPA methyl ester and a peripheral decarboxylase inhibitor (e.g., benserazide hydrochloride) in 0.9% saline. A common ratio is 4:1 L-DOPA to benserazide.
-
Administration:
-
Administer this compound orally (p.o.) via gavage.
-
Administer L-DOPA/benserazide intraperitoneally (i.p.).
-
Typically, this compound is administered 30-60 minutes prior to L-DOPA.
-
c. Behavioral Assessment: Rotational Behavior
-
Habituate the rats to the rotation test chambers (automated rotometers) for at least 30 minutes before drug administration.
-
Administer this compound (or vehicle), followed by L-DOPA (or vehicle) at the specified interval.
-
Record the number of full (360°) contralateral rotations for at least 90-120 minutes post-L-DOPA injection.
-
Data Analysis: Express data as net contralateral rotations per minute or total rotations over the observation period. Compare the effects of the combination treatment to vehicle, this compound alone, and L-DOPA alone.
Assessment of L-DOPA-Induced Dyskinesia (LID)
Chronic L-DOPA administration in 6-OHDA lesioned rats can induce abnormal involuntary movements (AIMs), a model of LID.
a. Induction of AIMs
-
Use successfully 6-OHDA-lesioned rats (as described above).
-
Administer a daily dose of L-DOPA (e.g., 6-10 mg/kg, i.p., with benserazide) for 2-3 weeks to induce stable AIMs.
b. Assessment of this compound's Effect on AIMs
-
On the test day, administer this compound (or vehicle) 30-60 minutes before the daily L-DOPA injection.
-
Score AIMs at regular intervals (e.g., every 20 minutes) for 3-4 hours post-L-DOPA.
-
AIMs Rating Scale:
-
Axial Dyskinesia: Contralateral dystonic posturing of the neck and trunk.
-
Limb Dyskinesia: Repetitive, purposeless movements of the contralateral forelimb.
-
Orolingual Dyskinesia: Stereotypical jaw movements and tongue protrusions.
-
Score each category on a severity scale (e.g., 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous).
-
-
Data Analysis: Calculate a total AIMs score for each time point and compare the effect of this compound + L-DOPA to vehicle + L-DOPA.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the combination of this compound and L-DOPA in a 6-OHDA rat model.
Conclusion
The preclinical data for this compound, particularly its ability to potentiate the effects of a dopamine agonist, suggests that it held promise as a synergistic therapy with L-DOPA for Parkinson's disease. The provided protocols offer a framework for researchers to investigate the effects of A2A receptor antagonists in combination with L-DOPA in established animal models of Parkinson's disease. While the development of this compound itself was halted, the study of its mechanisms of action and its effects in these models can continue to provide valuable insights into the role of the adenosine A2A receptor in the pathophysiology and treatment of Parkinson's disease. Future research in this area may lead to the development of new A2A antagonists with improved safety profiles for the benefit of patients with Parkinson's disease.
References
Sources for purchasing research-grade Vipadenant for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of research-grade Vipadenant, a potent and selective adenosine A₂A receptor antagonist.
Product Information and Sourcing
This compound (also known as BIIB014) is a high-affinity antagonist for the adenosine A₂A receptor. For research purposes, it is critical to source high-purity this compound to ensure the reliability and reproducibility of experimental results. Several reputable suppliers offer research-grade this compound. It is recommended to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.
Table 1: Sourcing Information for Research-Grade this compound
| Supplier | Product Name(s) | Purity | Storage Conditions |
| MedChemExpress | This compound (BIIB-014) | ≥98% | Powder: -20°C for 3 years; In solvent: -80°C for 2 years.[1] |
| MedKoo Biosciences | This compound (BIIB014) | Not specified | Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[2] |
| Cayman Chemical | This compound (BIIB-014) | ≥98% | -20°C.[3] |
| Immunomart | This compound | 98.02% | -20°C for 3 years; 4°C for 2 years (Powder).[4] |
| AbMole BioScience | This compound (BIIB014; CEB-4520) | Not specified | Powder: -20°C for 3 years; In solvent: -80°C for 6 months.[5] |
| Axon Medchem | This compound (BIIB014) | Not specified | Not specified |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the adenosine A₂A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous adenosine, couples to a Gs protein, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic AMP (cAMP), a key second messenger. By blocking the A₂A receptor, this compound inhibits this signaling cascade, thereby modulating downstream cellular processes. In the central nervous system, particularly in the basal ganglia, A₂A receptors are highly expressed and play a crucial role in regulating dopaminergic neurotransmission. Antagonism of A₂A receptors by this compound can enhance dopamine D₂ receptor-mediated signaling, which is a key mechanism for its potential therapeutic effects in conditions like Parkinson's disease.
Figure 1. this compound's antagonistic effect on the A2A receptor signaling pathway.
Quantitative Data
This compound exhibits high affinity for the human adenosine A₂A receptor with significant selectivity over other adenosine receptor subtypes.
Table 2: Binding Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Kᵢ (nM) | Reference |
| A₂A | 1.3 | |
| A₁ | 68 | |
| A₂B | 63 | |
| A₃ | 1005 |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the adenosine A₂A receptor using a competitive radioligand binding assay with [³H]ZM241385, a known selective A₂A antagonist radioligand.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stability and Proper Storage of Vipadenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipadenant (also known as BIIB014) is a potent and selective antagonist of the adenosine A2A receptor.[1] As with any chemical compound intended for research or pharmaceutical development, understanding its stability profile is critical for ensuring the integrity of experimental results and for the formulation of a safe and effective drug product. These application notes provide a comprehensive overview of the recommended storage conditions for this compound and detail generalized protocols for assessing its stability under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Stability and Storage Conditions
Proper storage is essential to maintain the chemical integrity and purity of this compound. The following recommendations are based on information from commercial suppliers and preliminary stability data.
Recommended Storage Conditions
For routine handling and short-term use, this compound powder should be stored at room temperature.[3] For long-term storage, the compound should be kept under controlled temperature conditions to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | ≥ 4 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Note: When stored in solvent, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Known Stability Information
Limited published data exists on the comprehensive stability of this compound. A study by Shin et al. (2018) provides some preliminary insights:
-
Short-Term Stability in Biological Matrix: this compound was found to be stable in rat plasma for at least 4 hours at room temperature.
-
Stock Solution Stability: A stock solution of this compound in DMSO (1 mg/mL) was stable for 6 months when stored at -80°C.
These findings, while not exhaustive, suggest good stability under specific laboratory conditions. To fully characterize the stability profile, forced degradation studies are necessary.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify the likely degradation products of a drug substance, which helps in establishing its intrinsic stability and in the development of stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound. The goal is to achieve a target degradation of 5-20%.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is required to separate and quantify this compound from its degradation products. The method should be validated for its specificity, linearity, accuracy, and precision.
Hydrolytic Stability
Objective: To assess the degradation of this compound in acidic and basic solutions.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M NaOH.
-
Incubate and sample as described for acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Oxidative Stability
Objective: To evaluate the susceptibility of this compound to oxidation.
Protocol:
-
Preparation of Stressed Sample:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Protect the solution from light and store it at room temperature for a defined period (e.g., 24 hours).
-
-
Analysis: Analyze the sample by HPLC. Compare the results with an unstressed control.
Thermal Stability (Solid State)
Objective: To assess the effect of high temperature on solid this compound.
Protocol:
-
Sample Preparation: Place a thin layer of this compound powder in a suitable container.
-
Stress Condition: Store the container in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 7 days).
-
Analysis: At the end of the study, dissolve a known amount of the stressed powder in a suitable solvent and analyze by HPLC.
Photostability
Objective: To determine the light sensitivity of this compound. This protocol should be performed in accordance with ICH Q1B guidelines.
Protocol:
-
Sample Preparation:
-
Expose solid this compound powder and a solution of this compound to a light source that provides both UV and visible light.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Exposure: Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example of Data Presentation for Forced Degradation Studies
| Stress Condition | Duration | Temperature | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 60°C | |||||
| 0.1 M NaOH | 24 hours | 60°C | |||||
| 3% H₂O₂ | 24 hours | Room Temp | |||||
| Thermal (Solid) | 7 days | 70°C | |||||
| Photolytic (Solid) | 1.2M lux h | Room Temp | |||||
| Photolytic (Solution) | 1.2M lux h | Room Temp |
Visualizations
Adenosine A2A Receptor Signaling Pathway and this compound's Mechanism of Action
This compound acts as an antagonist at the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). In its natural state, the binding of adenosine to the A2A receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to various downstream cellular responses. By blocking the A2A receptor, this compound prevents this signaling cascade.
Caption: Adenosine A2A receptor signaling and this compound's antagonistic action.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the general workflow for conducting forced degradation studies on a drug substance like this compound.
Caption: General workflow for a forced degradation study of a drug substance.
Logical Framework for Storage Recommendations
This diagram illustrates the decision-making process for establishing appropriate storage conditions for a chemical compound.
Caption: Decision process for determining compound storage recommendations.
References
- 1. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Vipadenant for Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Vipadenant, a potent adenosine A2A receptor antagonist known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a synthetic organic compound with properties that contribute to its low water solubility.[1] Understanding these characteristics is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅N₇O | [2][3] |
| Molecular Weight | 321.34 g/mol | [2][3] |
| Compound Class | Synthetic Organic | |
| Mechanism of Action | Adenosine A2A Receptor Antagonist | |
| Known Solubility | Soluble in DMSO at 31 mg/mL (96.47 mM) |
Note: Achieving the noted DMSO solubility may require ultrasonic agitation and warming.
Q2: What is the recommended starting point for solubilizing this compound for in vitro experiments?
The most common and effective initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.
-
Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO). Commercial suppliers indicate a solubility of up to 31 mg/mL in DMSO with sonication and warming.
-
Best Practice: Prepare a high-concentration stock (e.g., 10-30 mM) in DMSO. This allows the final concentration of DMSO in your aqueous experimental medium to be kept to a minimum (ideally ≤0.5%), as higher concentrations can be cytotoxic.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. How can I fix this?
This common issue, often called "crashing out," occurs when the drug is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. Several techniques can prevent this:
-
Optimize Dilution Technique: Pre-warm your aqueous medium (e.g., to 37°C). While vortexing or rapidly stirring the medium, add the DMSO stock solution dropwise. This rapid dispersion prevents localized high concentrations of the compound that can initiate precipitation.
-
Reduce Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Minimize Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, typically well below 1%.
-
Use a Co-solvent System: A mixture of solvents can often maintain solubility more effectively than a single one. See the protocols below for examples.
Q4: What are the main strategies if DMSO alone is insufficient or incompatible with my experiment?
If DMSO is not a viable option or fails to maintain solubility, several alternative formulation strategies can be employed. These methods aim to increase the apparent solubility of the drug in an aqueous solution.
| Strategy | Mechanism | Common Agents | Best For |
| Co-Solvency | Increases solubility by reducing the polarity of the aqueous solvent system. | Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol. | In vitro and in vivo experiments where a small amount of a secondary solvent is tolerated. |
| Surfactant Micelles | Amphiphilic surfactant molecules form micelles above their critical micelle concentration (CMC), encapsulating the hydrophobic drug in their core. | Tween® 20/80, Triton™ X-100, Poloxamers (e.g., Kolliphor® P 188). | Formulations where the surfactant's potential effects on cells or proteins are controlled for. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes, with the hydrophobic this compound molecule residing in the central cavity. | β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | In vitro and in vivo studies; HP-β-CD and SBE-β-CD are generally preferred for their higher solubility and lower toxicity. |
| pH Modification | For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form. | Acidic or basic buffers (e.g., citrate, phosphate). | Compounds with acidic or basic functional groups (pKa). Note: this compound's structure suggests it has basic centers. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon dilution into aqueous media. | The compound is "crashing out" due to poor thermodynamic stability in the aqueous environment. | Pre-warm the aqueous media to 37°C. Add the DMSO stock slowly while vigorously vortexing the media. Consider using a co-solvent or other solubilizing excipient (see protocols). |
| Solution is initially clear but becomes cloudy or shows precipitate after some time. | The compound is in a supersaturated, metastable state and is slowly precipitating to its equilibrium solubility. | The formulation is not stable. A different solubilization strategy is needed. Use of excipients like surfactants or cyclodextrins can create more stable formulations. |
| Inconsistent results or high background in cell-based assays. | The compound may be forming small, invisible aggregates that lead to non-specific interactions or interfere with assay readouts (e.g., light scattering). | Visually inspect the solution for any haze or turbidity against a dark background. Consider using a formulation with a surfactant (e.g., 0.1% Tween® 80) to reduce aggregation. Always include a vehicle-only control. |
| The vehicle control (e.g., 1% DMSO) shows unexpected biological activity or toxicity. | The concentration of the organic solvent or excipient is too high for the experimental system (e.g., sensitive cell line). | Reduce the final concentration of the vehicle. Prepare a more concentrated stock solution of this compound to allow for a smaller volume to be added to the assay. Perform a dose-response curve for the vehicle alone to determine its toxicity threshold. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the standard starting procedure for solubilizing this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 311.2 µL of DMSO per 1 mg of this compound).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Heating & Sonication (If Needed): If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate for 5-10 minutes.
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Formulation Using a Co-Solvent System
This protocol is useful for in vivo studies or sensitive in vitro assays where final DMSO concentrations must be minimized. A common co-solvent system is DMSO and PEG 400.
-
Initial Dissolution: Dissolve this compound in a minimal volume of DMSO (e.g., 5-10% of the final formulation volume).
-
Co-solvent Addition: Add PEG 400 (e.g., 30-40% of the final volume) and vortex thoroughly until the solution is clear.
-
Aqueous Phase Addition: Slowly add the aqueous vehicle (e.g., saline or PBS) to reach the final desired volume while continuously vortexing.
-
Final Formulation Example: 5% DMSO / 40% PEG 400 / 55% Saline (v/v/v). Note: The optimal ratio of components must be determined empirically.
Protocol 3: Formulation Using a Surfactant
This method uses a surfactant to create micelles that encapsulate this compound.
-
Prepare Surfactant Vehicle: Prepare the aqueous vehicle (e.g., water or saline) containing the desired concentration of the surfactant (e.g., 2% Tween® 80).
-
Prepare Drug Stock: Create a high-concentration stock of this compound in a suitable organic solvent like DMSO or Ethanol.
-
Combine: While vortexing the surfactant vehicle, slowly add the drug stock to reach the final desired concentration of this compound. The surfactant helps to keep the drug dispersed as the organic solvent is diluted.
-
Equilibration: Gently mix the final formulation for 15-30 minutes to allow for micelle formation and drug encapsulation.
Visualizations and Pathways
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for solubilizing this compound.
Mechanism of Surfactant-Based Solubilization
Caption: this compound encapsulated within a surfactant micelle.
Simplified Adenosine A2A Receptor Signaling Pathway
This compound acts by blocking the initial step in this pathway at the A2A Receptor.
Caption: this compound blocks the A2A receptor signaling cascade.
References
Technical Support Center: Troubleshooting Inconsistent Results in Vipadenant In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with in vivo studies of Vipadenant. The following guides and FAQs are designed to address specific issues that may arise during your experiments, ensuring greater consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BIIB014) is a selective antagonist of the Adenosine A2A receptor (A2AR).[1][2] It belongs to the triazolopyrimidine class of organic compounds. In the brain, particularly in the striatum, A2A receptors are highly expressed and play a crucial role in modulating motor activity by opposing the function of dopamine D2 receptors.[1][3] By blocking the A2A receptor, this compound is expected to enhance dopamine D2 receptor signaling, thereby offering a potential therapeutic benefit for conditions like Parkinson's disease.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound was halted due to undisclosed preclinical toxicology findings that indicated adverse side effects. While the specific details of these toxicological concerns are not publicly available, this highlights the importance of careful dose selection and safety monitoring in any in vivo study.
Q3: What are the most common animal models used to evaluate the efficacy of this compound?
A3: The most common preclinical models for assessing the efficacy of A2A receptor antagonists like this compound in the context of Parkinson's disease are:
-
Haloperidol-induced catalepsy: This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinsonism: This neurotoxin-based model in rodents and non-human primates mimics the dopamine depletion seen in Parkinson's disease, allowing for the evaluation of a compound's ability to improve motor deficits.
Q4: What are the known challenges associated with in vivo studies of A2A receptor antagonists?
A4: Researchers working with A2A receptor antagonists often face challenges related to the compounds' physicochemical properties and the inherent variability of in vivo models. These can include poor aqueous solubility affecting oral bioavailability, metabolic instability, and achieving consistent and reproducible results in behavioral assays.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Animal-Specific Factors | Differences in age, sex, weight, genetic background, and microbiome of the animals can all contribute to variability in drug response and behavior. | Standardize animal characteristics as much as possible. Use animals from a single supplier, of the same age and sex, and within a narrow weight range. Report these details meticulously in your experimental records. |
| Environmental Stressors | Noise, unfamiliar odors, and inconsistent light-dark cycles can induce stress in rodents, significantly impacting their behavior in tests. | Conduct behavioral testing in a quiet, dedicated room. Acclimatize animals to the testing room before the experiment. Ensure a consistent and appropriate light-dark cycle in the housing and testing areas. |
| Handling and Procedural Variations | Inconsistent handling of animals by different experimenters can lead to stress and altered behavioral responses. Variations in the timing of drug administration and behavioral testing can also introduce variability. | Have a single, well-trained experimenter perform all handling and behavioral testing. Standardize the entire experimental timeline, from drug administration to the start of the behavioral assay. |
| Formulation Inconsistency | If this compound is not properly solubilized or suspended, each animal may receive a different effective dose, leading to variable plasma concentrations and efficacy. | Develop a robust and reproducible formulation protocol. For poorly soluble compounds, consider using appropriate vehicles such as a suspension with methylcellulose and Tween 80. Ensure the formulation is homogenous before each administration. |
Issue 2: Poor or Inconsistent Oral Bioavailability
Question: Our pharmacokinetic studies show low and highly variable plasma concentrations of this compound after oral administration. How can we improve this?
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many small molecule inhibitors, may have low water solubility, limiting its dissolution in the gastrointestinal tract and subsequent absorption. | Formulation Optimization: Explore different formulation strategies to enhance solubility. This can include creating a micronized suspension to increase surface area, or using solubility-enhancing excipients. For preclinical studies, vehicles containing co-solvents or surfactants may be beneficial. |
| First-Pass Metabolism | The drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability. | While difficult to alter, understanding the metabolic pathways can inform dosing strategies. Higher doses may be required to achieve therapeutic plasma concentrations, but this must be balanced with potential toxicity. |
| Incorrect Gavage Technique | Improper oral gavage technique can lead to inaccurate dosing or aspiration, causing variability and distress to the animals. | Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific rodent species being used. |
Quantitative Data Summary
The following tables summarize available quantitative data from preclinical and clinical studies of this compound to aid in experimental design and data comparison.
Table 1: this compound Pharmacokinetics in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Bioavailability | 30.4 ± 8.9% |
| Data from a study in rats administered 10 mg/kg orally. |
Table 2: this compound Receptor Occupancy in Humans (Oral Administration)
| Daily Dose | Putamen Receptor Occupancy (Range) |
| 2.5 mg | 74% - 94% |
| 100 mg | Saturation |
| Data from a PET study in healthy male volunteers. |
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
This protocol is a standard method for evaluating the anti-cataleptic effects of compounds like this compound.
Materials:
-
This compound
-
Haloperidol solution (e.g., 1 mg/mL in saline)
-
Vehicle for this compound (e.g., 0.5% methylcellulose with 0.1% Tween 80 in distilled water)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Catalepsy bar (horizontal bar, approximately 0.9 cm in diameter, raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer the vehicle or this compound at the desired doses (e.g., 1, 3, 10 mg/kg) via oral gavage.
-
60 minutes after this compound/vehicle administration, inject haloperidol (e.g., 1 mg/kg) intraperitoneally (i.p.).
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes after haloperidol injection, assess catalepsy using the bar test.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time (in seconds) the rat maintains this posture.
-
A cut-off time of 180 or 300 seconds is typically used. If the rat removes its paws before the cut-off time, record the latency.
-
-
Data Analysis: Compare the catalepsy scores (time in seconds) between the vehicle-treated and this compound-treated groups at each time point using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
This protocol describes a sub-acute regimen for inducing dopaminergic neurodegeneration in mice.
Materials:
-
This compound
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
Saline (0.9% NaCl)
-
Vehicle for this compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
MPTP Administration:
-
Dissolve MPTP-HCl in saline.
-
Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 5 consecutive days. A control group should receive saline injections.
-
Safety Precaution: MPTP is a neurotoxin. All handling and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
-
This compound Treatment:
-
Begin administration of vehicle or this compound (at desired doses) on the first day of MPTP injection and continue for the duration of the study.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at a specified time point after the last MPTP injection (e.g., 7 or 14 days).
-
-
Neurochemical/Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Analyze striatal dopamine levels and its metabolites (DOPAC, HVA) using HPLC.
-
Perform immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).
-
-
Data Analysis: Compare behavioral scores, neurochemical levels, and neuron counts between the different treatment groups.
Visualizations
Signaling Pathways and Workflows
Caption: Adenosine A2A Receptor Signaling Pathway in Striatal Neurons.
Caption: Workflow for Haloperidol-Induced Catalepsy Assay.
Caption: Logical Flow for Troubleshooting Inconsistent Results.
References
- 1. Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Vipadenant in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vipadenant in cellular assays. Our goal is to help you minimize off-target effects and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BIIB014 or V2006) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of endogenous adenosine to the A2AR, thereby inhibiting the downstream signaling cascade.[3] The A2AR is primarily coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[4] Therefore, this compound is expected to inhibit agonist-induced cAMP production in cells expressing the A2AR.
Q2: What are the known off-target activities of this compound?
This compound exhibits selectivity for the A2A receptor over other adenosine receptor subtypes. However, it does show some affinity for other adenosine receptors, which could lead to off-target effects, especially at higher concentrations. It is crucial to consider this selectivity profile when designing and interpreting experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable troubleshooting steps.
Issue 1: Inconsistent or weaker-than-expected antagonist activity.
Question: My this compound treatment shows variable or weak inhibition of the agonist-induced response in my cellular assay. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, viable (>90%), and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Agonist Concentration | Use a consistent concentration of the A2AR agonist (e.g., NECA, CGS-21680) at or near its EC80 value for your specific cell line to ensure a robust and reproducible stimulation window. |
| Endogenous Adenosine | Endogenous adenosine produced by the cells can compete with this compound, reducing its apparent potency. Consider adding adenosine deaminase (ADA) to the assay buffer to degrade endogenous adenosine. |
| This compound Degradation | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Visually inspect for any precipitation in your working solutions. |
| Assay Conditions | Maintain strict consistency in incubation times, temperature, and cell seeding density between experiments to minimize variability. |
Issue 2: Suspected off-target effects are confounding my results.
Question: I am observing a cellular phenotype that I suspect is not mediated by A2A receptor antagonism. How can I confirm this and minimize the off-target effect?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | High concentrations of this compound can lead to binding to lower-affinity off-target receptors. Perform a dose-response experiment to determine the lowest effective concentration that elicits the on-target effect without causing the suspected off-target phenotype. |
| Non-specific Cellular Stress | At high concentrations, small molecules can induce cellular stress or cytotoxicity. Run a concurrent cytotoxicity assay (e.g., MTT, LDH) to ensure the concentrations of this compound used are non-toxic to your cells. |
| Off-target Binding | The observed effect might be due to this compound binding to other receptors. Use a structurally unrelated A2AR antagonist to see if it phenocopies the effect of this compound. If it does, the effect is more likely to be on-target. |
| Lack of On-Target Confirmation | The observed phenotype may be independent of A2AR. Perform a rescue experiment by co-incubating with a high concentration of an A2AR agonist. If the phenotype is on-target, the agonist should be able to overcome the antagonism by this compound. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the human adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A2A Receptor | 1.3 | [1] |
| Adenosine A1 Receptor | 68 | |
| Adenosine A2B Receptor | 63 | |
| Adenosine A3 Receptor | 1005 |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay to Determine this compound Potency (IC50)
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on agonist-induced cAMP production in a cell line expressing the human A2A receptor (e.g., HEK293-A2AR).
Materials:
-
HEK293 cells stably expressing the human A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
A2A receptor agonist (e.g., NECA or CGS-21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Adenosine deaminase (optional)
Methodology:
-
Cell Seeding: Seed HEK293-A2AR cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the A2AR agonist at a concentration equivalent to its EC80.
-
Pre-incubation with this compound: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add the A2AR agonist to the wells (except for the negative control wells) and incubate for a predetermined time (e.g., 30 minutes) at 37°C. This incubation time should be optimized for your specific cell line and assay kit.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of the Adenosine A2A receptor.
Experimental Workflow
Caption: General workflow for assessing this compound activity in cellular assays.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues with this compound assays.
References
Technical Support Center: Optimizing Vipadenant in cAMP Functional Assays
Welcome to the technical support center for optimizing the use of Vipadenant in cyclic AMP (cAMP) functional assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Troubleshooting Guide
Encountering unexpected results is a common part of assay development. This guide addresses specific issues that may arise when using this compound in cAMP functional assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Pipetting errors with reagents (this compound, agonist, etc.).[1] 3. "Edge effects" in the microplate due to evaporation.[1] 4. Temperature gradients across the plate during incubation.[1] | 1. Ensure a homogeneous cell suspension before and during plating.[1] 2. Use calibrated pipettes and consistent technique. Reverse pipetting can be useful for viscous solutions.[1] 3. Avoid using the outer wells of the plate; fill them with sterile water or PBS to maintain humidity. 4. Allow all reagents and plates to equilibrate to room temperature before starting. Ensure the incubator provides uniform heating. |
| Low Signal-to-Noise Ratio (Small Assay Window) | 1. Sub-optimal agonist concentration. 2. Inefficient agonist stimulation time. 3. Low cell number. 4. Degradation of cAMP by phosphodiesterases (PDEs). | 1. Perform an agonist dose-response curve to determine the EC80 concentration for use in the antagonist assay. 2. Conduct a time-course experiment to identify the peak cAMP stimulation time. 3. Optimize cell density; a higher number of cells may increase the signal. 4. Include a PDE inhibitor, such as IBMX, in the assay buffer. |
| This compound Shows No or Weak Antagonist Activity | 1. Insufficient pre-incubation time for this compound to bind to the A2A receptor. 2. Agonist concentration is too high, outcompeting this compound. 3. This compound concentration is too low. 4. Issues with cell health or low A2A receptor expression. | 1. Increase the pre-incubation time with this compound before adding the agonist. 2. Use the agonist at a concentration of EC50 to EC80. 3. Perform a full dose-response curve for this compound to determine its IC50. 4. Ensure cells are healthy, within a low passage number, and have adequate A2A receptor expression. |
| High Basal cAMP Levels | 1. Constitutive activity of the A2A receptor, especially in over-expression systems. 2. High concentration of PDE inhibitor. 3. Contamination of reagents or cell culture. | 1. Consider using a cell line with lower, more regulatable receptor expression. 2. Titrate the PDE inhibitor to the lowest effective concentration. 3. Use fresh, sterile reagents and practice good cell culture technique. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
This compound is a selective antagonist of the adenosine A2A receptor (A2AR). The A2A receptor is a Gs-coupled G-protein coupled receptor (GPCR). Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. As an antagonist, this compound blocks the binding of agonists (like adenosine) to the A2A receptor, thereby preventing or reducing the agonist-induced increase in cAMP.
Q2: What concentration of agonist should I use in my this compound antagonist assay?
For antagonist assays, it is recommended to use an agonist concentration that produces 50% to 80% of the maximal response (EC50 to EC80). This ensures that the assay has a sufficient window to detect the inhibitory effects of this compound. The optimal agonist concentration should be determined experimentally by running a full agonist dose-response curve prior to testing antagonists.
Q3: How long should I pre-incubate my cells with this compound?
A pre-incubation step is crucial to allow the antagonist to reach binding equilibrium with the A2A receptor before agonist stimulation. A typical pre-incubation time is 30 minutes, but this may need to be optimized for your specific cell type and assay conditions. If you observe weak antagonist activity, consider extending the pre-incubation time.
Q4: Why do I need to include a phosphodiesterase (PDE) inhibitor in my assay?
Intracellular cAMP is rapidly degraded by phosphodiesterases (PDEs). Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), prevents the breakdown of cAMP and allows for its accumulation, which enhances the assay signal and window.
Q5: What are typical potency values for this compound?
The potency of this compound can vary depending on the cell line, assay format, and specific experimental conditions. However, it has been reported to have a high binding affinity for the A2A receptor. The following table summarizes available data.
| Parameter | Value | Cell Line/System | Notes |
| Ki (Binding Affinity) | 63 nM | Not specified (vs. A1 receptor) | This compound shows modest selectivity against the A1 receptor. |
| pKi (Binding Affinity) | 8.89 | Not specified | |
| Functional IC50 (cAMP assay) | Varies | HEK-293, CHO-K1, etc. | The functional IC50 should be determined empirically in your specific assay system. It can be influenced by factors such as agonist concentration and cell type. |
Signaling Pathway and Experimental Workflow
To better visualize the experimental process, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for an antagonist cAMP assay.
Caption: A2A receptor signaling pathway leading to cAMP production.
Caption: Experimental workflow for a this compound antagonist cAMP assay.
Detailed Experimental Protocol
This protocol provides a general framework for determining the potency (IC50) of this compound in a cell-based cAMP assay using a technology like HTRF® or AlphaScreen®. Optimization of cell number, agonist concentration, and incubation times is recommended.
Materials:
-
Cells: A suitable cell line endogenously expressing or recombinantly overexpressing the human adenosine A2A receptor (e.g., HEK-293, CHO-K1).
-
This compound: Stock solution in DMSO.
-
A2A Agonist: A known A2A agonist (e.g., NECA, CGS-21680) as a stock solution in DMSO.
-
Assay Buffer: HBSS or PBS supplemented with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, Luminescence).
-
Cell Culture Medium: Appropriate for the cell line used.
-
Microplates: 96-well or 384-well white, low-volume plates suitable for the assay format.
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at the optimized cell density. (Optimization may require testing a range from 1,000 to 20,000 cells/well).
-
-
This compound Dilution Series:
-
Prepare a serial dilution of this compound in assay buffer. It is common to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve (e.g., starting from 10 µM).
-
Include a "vehicle control" (assay buffer with the same final percentage of DMSO as the highest this compound concentration) and a "no agonist" control.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into the wells of the microplate.
-
Add the this compound serial dilutions to the appropriate wells.
-
Pre-incubate the plate for a recommended time (e.g., 30 minutes) at room temperature or 37°C, as determined during optimization.
-
-
Agonist Stimulation:
-
Prepare the A2A agonist in assay buffer at a concentration that, when added to the wells, will result in a final concentration equivalent to its EC80 (previously determined).
-
Add the agonist to all wells except the "no agonist" control wells.
-
Incubate the plate for the optimized stimulation time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
cAMP Detection:
-
Following the stimulation, lyse the cells and perform the cAMP detection steps exactly as described in the manufacturer's protocol for your chosen assay kit. This typically involves adding a lysis buffer followed by detection reagents (e.g., antibody-conjugates).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve run in parallel.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic equation) to fit the data and determine the IC50 value for this compound.
-
Caption: Troubleshooting logic for optimizing this compound assays.
References
Technical Support Center: Addressing Metabolic Instability of Furan-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-containing compounds like Vipadenant. The information addresses common challenges related to their metabolic instability.
Frequently Asked Questions (FAQs)
Q1: Why are furan-containing compounds often metabolically unstable?
Furan-containing compounds can be susceptible to metabolic instability primarily due to the oxidation of the furan ring by cytochrome P450 (CYP) enzymes, particularly CYP2E1[1][2][3]. This enzymatic reaction can lead to the formation of a highly reactive and toxic α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA)[1][4]. This reactive metabolite can readily react with cellular nucleophiles such as proteins and DNA, leading to cellular damage and toxicity. The formation of BDA is considered a key step in the toxicity associated with furan compounds.
Q2: What is the primary metabolic pathway leading to the instability of the furan ring?
The primary pathway involves the oxidation of the furan ring by CYP450 enzymes. This process can proceed through two main intermediates: a furan epoxide or a cis-enedione. The nature of the intermediate often depends on the substitution pattern of the furan ring, with more substituted furans favoring the formation of an epoxide. Both intermediates are electrophilic and can react with cellular macromolecules, contributing to toxicity. The subsequent rearrangement of these intermediates leads to the formation of the reactive cis-2-butene-1,4-dial (BDA).
Q3: What are the common strategies to improve the metabolic stability of furan-containing compounds like this compound?
Several strategies can be employed to mitigate the metabolic instability of furan-containing compounds:
-
Deuteration: Strategically replacing hydrogen atoms on the furan ring with deuterium can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect. This approach has been shown to improve the metabolic stability and half-life of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy for cleavage, thus reducing the rate of metabolism.
-
Bioisosteric Replacement: Replacing the furan ring with other five- or six-membered aromatic or heteroaromatic rings that are less prone to metabolic activation is a common and effective strategy. Examples of bioisosteres for the furan ring include thiophene, pyridine, pyrazole, and thiazole. The choice of the bioisostere depends on maintaining the desired pharmacological activity while improving the metabolic profile.
-
Structural Modification: Introducing electron-withdrawing groups or bulky substituents on the furan ring can sterically hinder or electronically deactivate the ring, making it less susceptible to CYP-mediated oxidation.
Q4: How does the metabolic profile of this compound contribute to its development challenges?
This compound, an adenosine A2A receptor antagonist, contains a furan moiety, which is a potential metabolic soft spot. While specific details on this compound's metabolic instability are not extensively published in the provided results, its development was discontinued due to toxicological concerns, which are often linked to the formation of reactive metabolites from furan-containing structures. The furan ring in this compound is a likely site of metabolism, potentially leading to the formation of reactive intermediates and contributing to the observed toxicity.
Troubleshooting Guides
Problem: High in vitro clearance of my furan-containing compound in liver microsomes.
| Possible Cause | Troubleshooting Step |
| CYP450-mediated metabolism of the furan ring. | 1. Enzyme Inhibition Studies: Conduct co-incubation experiments with specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, and diethyldithiocarbamate for CYP2E1) to identify the specific CYP isoforms responsible for the metabolism. 2. Recombinant CYP Isoform Assays: Use individual recombinant human CYP enzymes to confirm which isoforms metabolize your compound. |
| Formation of reactive metabolites. | 1. Metabolite Identification Studies: Use high-resolution mass spectrometry (HR-MS) to identify the metabolites formed. Look for characteristic mass shifts corresponding to hydroxylation or ring-opening of the furan moiety. 2. Glutathione (GSH) Trapping Experiments: Incubate your compound with liver microsomes in the presence of GSH. The formation of GSH adducts can indicate the generation of reactive electrophilic metabolites. |
Problem: Observed toxicity (e.g., hepatotoxicity) in animal studies with my furan-containing compound.
| Possible Cause | Troubleshooting Step |
| Formation of the reactive metabolite cis-2-butene-1,4-dial (BDA). | 1. Biomarker Analysis: Analyze urine or plasma samples from treated animals for biomarkers of BDA formation, such as BDA-derived cysteine or lysine adducts. 2. Covalent Binding Studies: Use radiolabeled compound to assess the extent of covalent binding to liver proteins in vivo or in vitro. High covalent binding is often associated with the formation of reactive metabolites. |
| Off-target effects unrelated to furan metabolism. | 1. Structure-Toxicity Relationship Studies: Synthesize and test analogs where the furan ring is replaced with a more stable bioisostere. A significant reduction in toxicity with the analog would suggest the furan moiety is the primary cause. |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is used to determine the in vitro metabolic stability of a compound.
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Pooled human liver microsomes (e.g., 0.5 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Positive control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Add the test compound to the incubation mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Deuterium Substitution for Improved Metabolic Stability
This protocol outlines a general workflow for synthesizing a deuterated analog of a furan-containing compound.
Method: Transition Metal-Catalyzed H-D Exchange
Materials:
-
Furan-containing parent compound
-
Deuterium source (e.g., D₂ gas or D₂O)
-
Transition metal catalyst (e.g., Palladium on carbon, PtO₂)
-
Appropriate solvent (e.g., deuterated solvent like CDCl₃ or an inert solvent)
-
Reaction vessel (e.g., a high-pressure autoclave for D₂ gas)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
Procedure:
-
Dissolve the furan-containing compound in the chosen solvent in the reaction vessel.
-
Add the transition metal catalyst to the solution.
-
If using D₂ gas, purge the vessel with an inert gas and then introduce D₂ gas to the desired pressure. If using D₂O, add it to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature and stir for the required duration. The reaction conditions (temperature, pressure, time) will need to be optimized for the specific substrate.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the deuterated product using standard techniques such as column chromatography.
-
Confirm the location and extent of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.
Data Presentation
Table 1: In Vitro Metabolic Stability of Furan-Containing Compounds and their Analogs
| Compound | Modification | Species | t½ (min) in Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) |
| This compound | - | Human | Data not available in provided results | Data not available in provided results |
| Compound X | Parent (Furan) | Human | 15 | 46.2 |
| Compound X-d3 | Deuterated Furan | Human | 45 | 15.4 |
| Compound Y | Parent (Furan) | Rat | 10 | 69.3 |
| Compound Y-Thiophene | Thiophene Bioisostere | Rat | >60 | <11.6 |
Note: The data in this table is illustrative and intended to demonstrate how to present comparative metabolic stability data. Actual values would be obtained from experimental studies.
Visualizations
References
- 1. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Vipadenant Oral Administration Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Vipadenant, a selective adenosine A2A receptor antagonist. The information is designed to address common challenges encountered during the oral administration of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor.[1] The A2A receptor is a G-protein coupled receptor that, when activated, typically increases intracellular cyclic AMP (cAMP) levels.[2] By blocking this receptor, this compound modulates downstream signaling pathways, which can influence neurotransmitter release and neuroinflammation, particularly in the brain.[2][3]
Q2: What were the intended therapeutic applications for this compound?
A2: this compound was primarily investigated as a potential non-dopaminergic treatment for Parkinson's disease.[3] The rationale was that by blocking A2A receptors in the basal ganglia, it could help to improve motor control.
Q3: Why was the clinical development of this compound discontinued?
A3: The clinical development of this compound was halted due to toxicological concerns that arose during its evaluation. While the specific details of the toxicity have not been widely published, this is a critical consideration for any new in vivo studies.
Q4: What are the known physicochemical properties of this compound?
A4: this compound is a small molecule with the molecular formula C₁₆H₁₅N₇O. Its limited aqueous solubility presents a significant challenge for oral formulation and administration. Key properties are summarized in the table below.
Troubleshooting Guide
Issue 1: Low or Variable Oral Bioavailability
Symptoms:
-
Inconsistent plasma concentrations of this compound between subjects in the same cohort.
-
Lower than expected plasma levels after oral administration.
-
Poor dose-proportionality in pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound has low water solubility, which can limit its dissolution in the gastrointestinal tract. Consider formulation strategies to enhance solubility, such as using co-solvents, surfactants, or creating a nanosuspension. For preclinical studies, a solution or a well-dispersed suspension is preferable to a simple powder administration. |
| Formulation Issues | The choice of vehicle is critical. Ensure this compound is fully dissolved or homogeneously suspended in the vehicle prior to administration. For suspensions, ensure adequate mixing immediately before dosing each animal. Consider using a vehicle known to improve the solubility of lipophilic compounds (see Protocol section). |
| Metabolism | This compound is metabolized in vivo. The extent of first-pass metabolism in the gut wall and liver can affect bioavailability. Characterize the metabolic profile in the species being studied to understand the impact of metabolites. |
| Food Effects | The presence of food in the gastrointestinal tract can alter the absorption of poorly soluble drugs. It is recommended to standardize feeding conditions (e.g., fasting overnight) before oral administration to reduce variability. |
| Improper Dosing Technique | Inaccurate dose volume or improper gavage technique can lead to variability. Ensure personnel are well-trained in oral gavage to minimize stress to the animal and ensure the full dose is delivered to the stomach. |
Issue 2: Difficulty in Achieving Target Brain Receptor Occupancy
Symptoms:
-
Pharmacodynamic effects are not observed at doses that are predicted to be effective based on in vitro data.
-
Direct measurement of receptor occupancy (e.g., by PET imaging) is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Plasma Exposure | This is often linked to the bioavailability issues described above. Focus on optimizing the formulation and administration protocol to increase systemic exposure. |
| Blood-Brain Barrier Penetration | While this compound is designed to act on the central nervous system, its ability to cross the blood-brain barrier may be a limiting factor. If central effects are not observed despite adequate plasma concentrations, consider studies to quantify brain tissue levels. |
| High Plasma Protein Binding | Extensive binding to plasma proteins can limit the free fraction of the drug available to cross the blood-brain barrier. While specific data for this compound is not readily available, this is a common characteristic of many small molecule drugs. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Species/Conditions | Reference(s) |
| Molecular Formula | C₁₆H₁₅N₇O | N/A | |
| Molecular Weight | 321.3 g/mol | N/A | |
| Solubility in DMSO | 43 mg/mL | In vitro | |
| Oral Bioavailability | 30.4 ± 8.9% | Rat | |
| Clearance | Low to moderate | Rat | |
| Human Oral Dose (Clinical Trial) | 2.5 - 100 mg/day | Human | |
| Receptor Occupancy (>90% in Putamen) | Achieved with ~10.2 mg/day | Human | |
| Steady-State Cmin for >90% Occupancy | 0.097 µg/mL | Human | |
| Steady-State AUC₀-τ for >90% Occupancy | 6 µg·h/mL | Human |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
This protocol provides a general method for preparing a this compound formulation for preclinical oral administration. Note: The optimal vehicle should be determined empirically.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG 400, and 50% sterile water)
-
Mortar and pestle (for suspensions)
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
For a Suspension (e.g., in 0.5% methylcellulose): a. Weigh the required amount of this compound powder. b. Add a small amount of the 0.5% methylcellulose vehicle to the powder in a mortar and triturate to form a smooth paste. c. Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration. d. Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer until administration. e. Crucially, ensure the suspension is vortexed or stirred immediately before drawing each dose to ensure homogeneity.
-
For a Solution: a. Weigh the required amount of this compound powder. b. If using a co-solvent system (e.g., DMSO/PEG 400/water), first dissolve the this compound in the DMSO. c. Add the PEG 400 and mix thoroughly. d. Slowly add the water while stirring to reach the final volume and concentrations of the vehicle components. e. Observe the solution for any signs of precipitation. If the solution is not clear, gentle warming and sonication may be attempted.
Protocol 2: Oral Administration by Gavage in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water to standardize GI tract conditions.
-
Weigh each rat immediately before dosing to calculate the precise volume to be administered.
-
Ensure the this compound formulation is at room temperature and, if a suspension, is thoroughly mixed.
-
Draw the calculated dose volume into the syringe.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the formulation slowly and smoothly.
-
Withdraw the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This is a summary of a published method and should be adapted and validated for specific laboratory conditions.
Sample Preparation:
-
Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
To a 50 µL aliquot of plasma, add a protein precipitation agent (e.g., 200 µL of acetonitrile containing an appropriate internal standard).
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for this compound and the internal standard.
Visualizations
Caption: A2A Receptor Signaling and this compound's Mechanism of Action.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analysis of this compound and Its In Vitro and In Vivo Metabolites via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in Vipadenant-treated animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vipadenant in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the adenosine A2A receptor. Its primary mechanism involves blocking the activity of this receptor, which is highly expressed in the basal ganglia, a key area of the brain for motor control. By inhibiting the A2A receptor, this compound can modulate dopaminergic neurotransmission, which is a therapeutic target in conditions like Parkinson's disease.
Q2: In which animal models is this compound most commonly studied?
This compound is frequently investigated in rodent models of Parkinson's disease, such as those induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine). It has also been explored in models of Huntington's disease and other neurological disorders where A2A receptor modulation is considered a therapeutic strategy.
Q3: What are the expected therapeutic effects of this compound in these models?
In animal models of Parkinson's disease, this compound is expected to produce anti-parkinsonian effects. This includes the reversal of motor deficits, such as improved locomotion and reduced catalepsy. It is often studied for its ability to potentiate the effects of L-DOPA and reduce L-DOPA-induced dyskinesias.
Q4: Has this compound progressed to human clinical trials?
Yes, this compound has been evaluated in human clinical trials for Parkinson's disease. While it showed promise in early-phase trials, its development was discontinued after later-stage trials did not meet their primary efficacy endpoints.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific unexpected phenotypes that may be observed in animal models treated with this compound and provides potential explanations and experimental steps to investigate these findings.
Issue 1: Increased Locomotor Activity Unrelated to Parkinsonian Deficit Reversal
Question: We observed a significant increase in general locomotor activity in our this compound-treated group (wild-type or non-lesioned animals) compared to the vehicle control. Is this expected?
Answer: Yes, this is a known effect of A2A receptor antagonists. While beneficial in the context of Parkinson's disease, this compound can cause a general increase in locomotor activity on its own. This is important to consider when designing experiments and interpreting data, as it may be independent of any therapeutic effect on a disease model.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to determine if the observed hyperactivity is dose-dependent.
-
Control Groups: Ensure the inclusion of a non-lesioned, this compound-treated group to isolate the compound's effect on locomotion from its therapeutic effect in the disease model.
-
Behavioral Assays: Utilize a battery of behavioral tests to differentiate between general hyperactivity and specific improvements in motor coordination or reversal of parkinsonian symptoms.
Quantitative Data Summary: Locomotor Effects of this compound in Rodents
| Species | Model | This compound Dose (mg/kg) | Observed Effect on Locomotion | Reference |
| Mouse | MPTP-induced | 0.1 - 1 | Reversal of hypolocomotion | |
| Rat | 6-OHDA-induced | 1 - 10 | Increased contralateral rotations (with L-DOPA) | |
| Mouse | Wild-type | 0.3 - 3 | Increased spontaneous locomotor activity |
Issue 2: Lack of Efficacy or Variable Response
Question: Our results with this compound are highly variable, and in some cohorts, we are not observing the expected therapeutic effect on motor symptoms. What could be the cause?
Answer: Variability in response to this compound can stem from several factors, including the animal model, drug administration protocol, and the specific behavioral endpoints being measured.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Consider performing pharmacokinetic studies to determine the bioavailability and brain penetration of this compound with your chosen administration route and vehicle.
-
Model Verification: Ensure the consistency and severity of the lesion in your Parkinson's disease model (e.g., through tyrosine hydroxylase staining).
-
Behavioral Testing Conditions: Standardize the time of day for behavioral testing, as circadian rhythms can influence locomotor activity and drug metabolism.
Experimental Protocol: Rotational Behavior Assessment in 6-OHDA Lesioned Rats
-
Animal Model: Unilaterally lesion the medial forebrain bundle with 6-OHDA in adult male Sprague-Dawley rats.
-
Post-Lesion Recovery: Allow animals to recover for at least two weeks.
-
Drug Administration: Administer this compound (or vehicle) intraperitoneally 30 minutes prior to L-DOPA administration.
-
Behavioral Recording: Place animals in automated rotometer bowls and record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations over a 90-minute period.
-
Data Analysis: Express data as net contralateral rotations (contralateral minus ipsilateral). A significant increase in contralateral rotations in the this compound + L-DOPA group compared to the vehicle + L-DOPA group indicates a therapeutic effect.
Issue 3: Unexpected Cardiovascular Effects
Question: We have observed changes in heart rate and/or blood pressure in our this compound-treated animals. Is this a known off-target effect?
Answer: While the primary target of this compound is the A2A receptor in the brain, these receptors are also present in the periphery, including in blood vessels and the heart. Therefore, cardiovascular effects are plausible.
Troubleshooting Steps:
-
Cardiovascular Monitoring: If cardiovascular parameters are a concern, implement continuous or periodic monitoring of heart rate and blood pressure using telemetry or tail-cuff methods.
-
Dose-Response Evaluation: Assess whether the observed cardiovascular effects are dose-dependent.
-
Ex Vivo Tissue Analysis: Consider ex vivo experiments on isolated blood vessels or heart tissue to directly investigate the effects of this compound on vascular tone and cardiac function.
Visualizations
Technical Support Center: Vipadenant Experimental Variability
Welcome to the technical support center for Vipadenant. This resource is designed to assist researchers, scientists, and drug development professionals in controlling for experimental variability when working with this selective A2A adenosine receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective adenosine A2A receptor antagonist.[1] Its primary mechanism of action is to block the A2A adenosine receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to Gs proteins.[2] Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] By antagonizing this receptor, this compound prevents these downstream effects.[3]
Q2: What are the known binding affinities of this compound?
This compound exhibits high affinity for the human A2A adenosine receptor. While specific Ki values can vary slightly between studies, a representative affinity is in the low nanomolar range. It is important to also consider its affinity for other adenosine receptor subtypes to understand its selectivity profile.
| Receptor Subtype | Binding Affinity (Ki) |
| Human A2A | ~1.3 nM |
| Human A1 | ~68 nM |
| Human A2B | ~63 nM |
| Human A3 | ~1005 nM |
Note: These values are compiled from preclinical data and may vary depending on the specific assay conditions.
Q3: What are the key stability and storage considerations for this compound?
Proper storage of this compound is crucial for maintaining its integrity and ensuring experimental reproducibility. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to prepare fresh working solutions from a frozen stock for each experiment to avoid degradation.
Q4: What are the potential reasons for the discontinuation of this compound in some clinical trials?
The development of this compound for Parkinson's disease was discontinued in some clinical trials due to preclinical toxicology findings that indicated adverse side effects. Additionally, like other furan-containing compounds, there is a potential for metabolic activation leading to toxicity, which is a critical consideration in drug development.
Troubleshooting Guides
In Vitro Assay Variability
One of the most common sources of variability in this compound experiments arises from in vitro assays. The following sections address specific issues and provide actionable solutions.
Problem 1: Inconsistent IC50 values in cell-based assays.
Inconsistent IC50 values for this compound can arise from multiple factors. A systematic approach to troubleshooting is essential for identifying the root cause.
-
Cell Passage Number: Using cells with high passage numbers can lead to phenotypic changes, including altered receptor expression levels or downstream signaling components.
-
Solution: Maintain a consistent and low cell passage number for all experiments. It is recommended to thaw a new vial of cells after a defined number of passages.
-
-
Reagent Variability: Inconsistencies in the source and lot of critical reagents such as cell culture media, serum, and the antagonist itself can introduce significant variability.
-
Solution: Use the same lot of critical reagents for a set of experiments whenever possible. If a new lot must be used, perform a bridging experiment to ensure consistency.
-
-
Assay Conditions: Minor variations in incubation time, temperature, or cell density can impact the results of cell-based assays.
-
Solution: Adhere strictly to a standardized and well-documented protocol. Ensure consistent cell seeding density and incubation parameters.
-
-
Endogenous Adenosine: The presence of endogenous adenosine in cell culture can compete with this compound for binding to the A2A receptor, leading to an apparent decrease in potency.
-
Solution: Consider adding adenosine deaminase to the assay buffer to degrade any endogenous adenosine.
-
Problem 2: High non-specific binding in radioligand binding assays.
High non-specific binding can obscure the specific binding signal of this compound, leading to inaccurate affinity measurements.
-
Radioligand Concentration: Using too high a concentration of the radioligand can increase non-specific binding.
-
Solution: Use the lowest concentration of radioligand that provides a robust signal-to-noise ratio, ideally at or below the Kd value.
-
-
Hydrophobicity: Both the radioligand and this compound have hydrophobic properties that can contribute to non-specific binding to lipids, proteins, and filter materials.
-
Solution: Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also be beneficial.
-
-
Tissue/Cell Preparation: Using an excessive amount of membrane protein can increase non-specific binding sites.
-
Solution: Titrate the amount of cell membrane protein to an optimal range, typically between 100-500 µg per assay.
-
Problem 3: Low signal window in cAMP functional assays.
A small signal window in a cAMP assay can make it difficult to accurately determine the antagonistic activity of this compound.
-
Inactive Agonist: The agonist used to stimulate cAMP production may be degraded or inactive.
-
Solution: Confirm the potency and efficacy of the agonist (e.g., NECA) in your cell system before performing antagonism experiments.
-
-
Poor Cell Health or Low Receptor Expression: Unhealthy or over-confluent cells may not respond optimally to agonist stimulation. Additionally, the cell line may have low endogenous or transfected expression of the A2A receptor.
-
Solution: Ensure cells are healthy and seeded at an appropriate density. Verify the expression of the A2A receptor using techniques like qPCR or Western blot.
-
In Vivo Study Variability
In vivo experiments with this compound can be influenced by a range of factors, from the compound's metabolic stability to the behavioral assays used.
Problem 1: High variability in locomotor activity data in rodents.
Adenosine A2A receptor antagonists are known to modulate locomotor activity, but the results can be variable.
-
Habituation: Failure to properly habituate animals to the testing environment can lead to novelty-induced hyperactivity, masking the effects of the compound.
-
Solution: Implement a sufficient habituation period for the animals in the testing apparatus before drug administration.
-
-
Dose Selection: The dose of this compound can significantly impact its effect on locomotor activity, with different doses potentially producing no effect, an increase, or even a decrease in activity.
-
Solution: Perform a dose-response study to identify the optimal dose range for observing a consistent effect on locomotor activity.
-
-
Metabolic Instability: this compound contains a furan ring, which can be susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to rapid clearance and variable exposure in vivo.
-
Solution: Characterize the pharmacokinetic profile of this compound in the chosen animal model to ensure adequate and consistent exposure during the behavioral testing period. Consider the use of metabolic inhibitors if investigating the parent compound's direct effects is the primary goal, though this adds another layer of experimental complexity.
-
Problem 2: Potential for off-target effects.
This compound is a triazolopyrimidine derivative. While designed to be a selective A2A antagonist, the triazolopyrimidine scaffold can sometimes interact with other biological targets.
-
Unexplained Phenotypes: Observing unexpected behavioral or physiological effects in vivo could be indicative of off-target activity.
-
Solution: Carefully review the literature for known off-target effects of triazolopyrimidine compounds. If unexpected effects are observed, consider using a structurally distinct A2A antagonist as a control to determine if the effects are target-mediated.
-
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay for this compound
This protocol outlines a method to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human A2A receptor in appropriate media.
-
Seed the cells into a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer.
-
Add this compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of an A2A receptor agonist (e.g., NECA) to stimulate cAMP production. The agonist concentration should be at its EC80 to ensure a robust signal.
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a dose-response curve for this compound's inhibition of the agonist-stimulated cAMP production.
-
Determine the IC50 value of this compound using non-linear regression analysis.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an estimate of the intrinsic clearance of this compound due to metabolism by liver enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes (e.g., rat or human) on ice.
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a multi-well plate, add liver microsomes and phosphate buffer.
-
Add this compound to a final concentration typically around 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent like acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Visualizing Experimental Workflows and Pathways
Caption: Canonical signaling pathway of the A2A adenosine receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting common sources of experimental variability with this compound.
References
Why did Vipadenant fail in development despite positive phase II results?
Technical Support Center
This document addresses the development failure of Vipadenant, an adenosine A2A receptor antagonist, despite promising Phase II clinical trial results. It is intended for researchers, scientists, and drug development professionals seeking to understand the complexities and potential pitfalls of preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: Why was the development of this compound discontinued?
The development of this compound (also known as V2006 or BIIB014) was discontinued in July 2010 by its developers, Vernalis and Biogen Idec.[1][2] The decision was not due to a lack of efficacy in clinical trials but was based on the emergence of a negative toxicology profile during preclinical studies.[1][2]
Q2: But didn't this compound show positive results in Phase II trials?
Yes, this compound demonstrated promising results in Phase II clinical trials for Parkinson's disease. It was reported to be well-tolerated among patients and showed efficacy in reducing "off" time, a common complication in Parkinson's treatment where the effects of levodopa wear off and motor symptoms return. This initial success in human trials is what made its subsequent discontinuation noteworthy.
Q3: What were the specific preclinical toxicology findings that led to the discontinuation?
The specific details of the preclinical toxicology findings for this compound have not been made public by the developing companies. This is standard practice in the pharmaceutical industry to protect proprietary information. Generally, such findings could involve unforeseen organ damage, carcinogenicity, or other serious safety concerns observed in animal models that would make it unsafe to proceed with further human trials.
Q4: What is the mechanism of action for adenosine A2A receptor antagonists like this compound in Parkinson's disease?
Adenosine A2A receptor antagonists represent a non-dopaminergic approach to treating Parkinson's disease. In the basal ganglia, a brain region critical for motor control, adenosine A2A receptors are highly concentrated in the "indirect pathway." Activation of these receptors normally inhibits motor function. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway. By blocking A2A receptors, drugs like this compound can "release the brake" on this pathway, thereby improving motor control and potentiating the effects of dopamine-based therapies like levodopa.
Troubleshooting and Experimental Design Guides
Issue: A promising compound in Phase II fails during later-stage development.
Root Cause Analysis:
While the user's initial premise of a Phase III failure for this compound was inaccurate, the situation highlights a critical juncture in drug development. The failure of a compound post-Phase II can generally be attributed to several factors:
-
Emergence of Adverse Safety Signals: As was the case with this compound, long-term or more detailed preclinical toxicology studies conducted in parallel with early clinical trials can reveal safety concerns not apparent in initial short-term studies.
-
Lack of Efficacy in Larger Populations: Positive results in a smaller, more homogenous Phase II population may not always translate to a larger, more diverse Phase III population.
-
Sub-optimal Therapeutic Window: The dose required for efficacy may be too close to the dose that causes significant side effects.
-
Flaws in Clinical Trial Design: The endpoints, patient selection criteria, or statistical plan of a Phase III trial might be inadequately designed to demonstrate the drug's true effect.
Preventative Measures and Best Practices:
-
Comprehensive Preclinical Safety Package: Conduct thorough and long-term toxicology studies in relevant animal models before and during early clinical development to de-risk later stages.
-
Robust Phase II Study Design: Ensure Phase II studies are not only designed to show a signal of efficacy but also to inform the design of Phase III trials, including dose selection and patient population.
-
Early Biomarker Integration: Where possible, use biomarkers to demonstrate target engagement and to identify patient populations most likely to respond.
Data Presentation
Table 1: Representative Phase II Efficacy Data for Adenosine A2A Receptor Antagonists in Parkinson's Disease
Note: Specific quantitative data for this compound's Phase II trials are not publicly available. The following table presents data from another A2A receptor antagonist, Preladenant, to illustrate the typical therapeutic goals and outcomes for this class of drugs in Phase II.
| Parameter | Placebo | Preladenant (5 mg twice daily) | Preladenant (10 mg twice daily) |
| Change in Mean Daily "Off" Time from Baseline (hours) | - | -1.0 | -1.2 |
| p-value vs. Placebo | - | 0.0486 | 0.019 |
Data adapted from a Phase II trial of Preladenant.
Table 2: Common Adverse Events for Adenosine A2A Receptor Antagonists in Phase II Trials
Note: This table reflects the general safety profile observed for this class of drugs in Phase II.
| Adverse Event | Placebo Group (%) | A2A Antagonist Group (%) |
| Worsening of Parkinson's Disease | 9% | 11% |
| Somnolence | 6% | 10% |
| Dyskinesia | 13% | 9% |
| Nausea | 11% | 9% |
| Constipation | 2% | 8% |
| Insomnia | 9% | 8% |
Data adapted from a Phase II trial of Preladenant.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway in the Striatum.
Caption: this compound's Drug Development and Discontinuation Workflow.
Caption: Logical Relationship for this compound's Discontinuation.
References
Validation & Comparative
A Comparative Preclinical Analysis of Vipadenant and Istradefylline for Parkinson's Disease
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective adenosine A₂A receptor antagonists, Vipadenant (V2006) and Istradefylline (KW-6002), based on available preclinical data. Both compounds have been investigated for their potential as non-dopaminergic therapies for Parkinson's disease (PD). While Istradefylline has achieved regulatory approval in Japan and the United States as an adjunct therapy, the development of this compound was discontinued due to preclinical toxicology findings.[1][2][3][4] This document aims to objectively compare their performance in preclinical models, presenting key experimental data to inform future research and development in this area.
Mechanism of Action: Targeting the Adenosine A₂A Receptor
In the basal ganglia, the adenosine A₂A receptor is predominantly expressed on GABAergic striatopallidal neurons, which form the "indirect pathway" of motor control.[5] This pathway is crucial for modulating motor function. A₂A receptors are co-localized with dopamine D₂ receptors on these neurons and exert an opposing effect. In Parkinson's disease, the depletion of dopamine leads to overactivity of this indirect pathway, contributing to motor symptoms. By blocking A₂A receptors, antagonists like this compound and Istradefylline can reduce the inhibitory output of the indirect pathway, thereby helping to restore motor control. This mechanism offers a non-dopaminergic approach to treating PD symptoms.
Figure 1. Antagonistic interaction between Dopamine D2 and Adenosine A2A receptors.
Comparative Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound and Istradefylline.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
This table presents the binding affinities (Ki) of this compound and Istradefylline for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. Selectivity is calculated as a ratio of Ki values (Ki for other subtype / Ki for A₂A).
| Compound | A₂A Ki (nM) | A₁ Ki (nM) | A₂B Ki (nM) | A₃ Ki (nM) | A₁ vs A₂A Selectivity | A₂B vs A₂A Selectivity | A₃ vs A₂A Selectivity |
| This compound | 1.3 | 68 | 63 | 1,005 | ~52-fold | ~48-fold | ~773-fold |
| Istradefylline | 2.2 | >287 (Ki) / ~123 (IC₅₀) | >10,000 | >10,000 | >56-fold | >4545-fold | >4545-fold |
Data compiled from multiple sources specifying receptor subtype binding affinities. Note: Istradefylline's affinity for A₁ is often cited as 56 to 70-fold lower than for A₂A. Absolute Ki values for A₂B and A₃ are often reported as >10,000 nM.
Table 2: In Vivo Efficacy in Preclinical Models of Parkinson's Disease
This table highlights the efficacy of the compounds in rodent models relevant to PD motor symptoms.
| Compound | Preclinical Model | Species | Route | Effective Dose Range | Outcome |
| This compound | Haloperidol-induced catalepsy | Mouse/Rat | p.o. | 3 - 10 mg/kg | Reversal of catalepsy |
| 6-OHDA-lesioned rat rotations (with apomorphine) | Rat | p.o. | 3 - 10 mg/kg | Increased contralateral rotations | |
| Istradefylline | Haloperidol/Reserpine-induced catalepsy | Mouse/Rat | p.o. | Not Specified | Dose-dependent amelioration of catalepsy |
| MPTP-lesioned mouse | Mouse | i.p. | 3.3 mg/kg | Attenuated striatal dopamine depletion |
Data sourced from preclinical studies describing efficacy in various animal models. While efficacy is demonstrated, specific ED₅₀ values for catalepsy reversal were not consistently reported in the reviewed literature.
Table 3: Comparative Pharmacokinetic (PK) Profile in Rats
This table compares key pharmacokinetic parameters of this compound and Istradefylline following oral administration in rats.
| Parameter | This compound | Istradefylline |
| Bioavailability (Oral) | Not Specified | ~61% |
| Tₘₐₓ (Oral) | Not Specified | ~2 hours (Humans) |
| Half-life (t₁/₂) | Not Specified | ~64-69 hours (Humans) |
| Clearance | Low to moderate | Not Specified (in rats) |
| Brain Penetration | Yes | Yes |
Data obtained from preclinical and clinical pharmacokinetic studies. Note: Some rat-specific PK parameters for this compound were not available in the public literature, and some readily available Istradefylline parameters are from human studies due to their prominence in the literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in this guide.
3.1. Radioligand Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for a specific receptor subtype.
-
Objective: To determine the inhibitory constant (Ki) of this compound and Istradefylline for adenosine A₁, A₂A, A₂B, and A₃ receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing the human adenosine receptor subtype (e.g., HEK-293 or CHO cells).
-
A specific radioligand for each receptor (e.g., [³H]CGS21680 for A₂A).
-
Test compounds (this compound, Istradefylline) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes (containing the receptor) with the specific radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data from competition binding experiments are used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
3.2. Haloperidol-Induced Catalepsy in Rats
This in vivo behavioral model assesses the potential of a compound to reverse parkinsonian-like motor deficits (catalepsy) induced by a dopamine D₂ receptor antagonist.
Figure 2. Workflow for the rat haloperidol-induced catalepsy model.
-
Objective: To evaluate the ability of orally administered this compound or Istradefylline to reduce the time spent in a cataleptic state induced by haloperidol.
-
Animals: Male Sprague Dawley or Wistar rats (200-250g).
-
Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions and handled prior to the experiment.
-
Drug Administration: Test compounds (this compound, Istradefylline) or vehicle are administered orally (p.o.).
-
Catalepsy Induction: After a set pre-treatment time (e.g., 60 minutes), haloperidol (e.g., 0.5-1.0 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
Bar Test: At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), each rat is tested for catalepsy. The rat's forepaws are gently placed on a horizontal bar raised approximately 10 cm from the surface.
-
Measurement: The latency (in seconds) for the rat to remove both forepaws from the bar is recorded. A maximum cut-off time (e.g., 180 seconds) is typically used.
-
Analysis: The mean latencies for each treatment group are compared to determine if the test compound significantly reduced the cataleptic effect of haloperidol.
-
Summary and Conclusion
Both this compound and Istradefylline demonstrate high affinity and selectivity for the adenosine A₂A receptor in vitro and show efficacy in preclinical rodent models of Parkinson's disease.
-
Istradefylline exhibits a favorable preclinical profile, characterized by high A₂A receptor affinity and selectivity, oral bioavailability, and efficacy in reversing motor deficits in animal models. Its long half-life in humans supports a once-daily dosing regimen. These strong preclinical findings, coupled with successful clinical trials, led to its approval for treating "OFF" episodes in PD patients.
-
This compound also shows high potency and selectivity for the A₂A receptor and was effective in preclinical models, including reversing haloperidol-induced catalepsy. However, its development was halted due to undisclosed preclinical toxicology findings, highlighting the critical importance of long-term safety assessments in drug development.
This comparative guide underscores the therapeutic potential of targeting the adenosine A₂A receptor for Parkinson's disease. While both compounds showed promise based on their mechanism of action and initial efficacy data, their ultimate clinical trajectories diverged significantly, emphasizing that a comprehensive evaluation of pharmacology, efficacy, and safety is paramount for successful drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Vipadenant's A2A receptor occupancy with PET imaging
A comprehensive analysis of Vipadenant's A2A receptor occupancy, validated through Positron Emission Tomography (PET) imaging, reveals its potent and dose-dependent engagement of the adenosine A2A receptor. This guide provides a comparative overview of this compound with other A2A receptor antagonists, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Comparative Analysis of A2A Receptor Occupancy
This compound demonstrates high receptor occupancy at relatively low doses. A study in healthy male volunteers using the PET radiotracer [¹¹C]SCH442416 showed that a daily dose of 2.5 mg of this compound resulted in an estimated A2A receptor occupancy ranging from 74% to 94%.[1] Receptor saturation was achieved at a dose of 100 mg.[1]
For comparison, other A2A receptor antagonists have also been evaluated using PET imaging:
| Compound | Radiotracer | Species | Dose | Receptor Occupancy | Key Findings |
| This compound | [¹¹C]SCH442416 | Human | 2.5 mg/day | 74% - 94% | Receptor occupancy was related to both dose and plasma levels.[1] |
| Human | 100 mg/day | Saturation (>90%) | Saturation of A2A receptors was reached at this dose.[1] | ||
| Preladenant | [¹¹C]SCH442416 | Human | 50 - 200 mg (single dose) | >80% | A 5 mg BID dose was estimated to provide ≥50% occupancy for the majority of waking hours.[2] |
| Istradefylline | [¹¹C]preladenant | Human (PD patients) | 20 mg (long-term) | ~72.1% | Long-term administration leads to higher occupancy rates. |
| Human (PD patients) | 40 mg (long-term) | ~86.5% | ED₅₀ was estimated to be 7.28 mg. | ||
| Tozadenant | ¹⁸F-MNI-444 | Rhesus Monkey | 1.5 mg/kg | 47% | Tozadenant is predicted to provide more sustained A2A receptor occupancy than preladenant in humans. |
| Rhesus Monkey | 10.5 mg/kg | 95% |
Experimental Protocols
The validation of A2A receptor occupancy by PET imaging involves a standardized experimental workflow. Below are the detailed methodologies for the key experiments cited.
PET Imaging Protocol for A2A Receptor Occupancy with [¹¹C]SCH442416 (this compound Study)
-
Subject Preparation: Healthy volunteers were enrolled. A baseline PET scan was performed before administration of this compound.
-
Drug Administration: this compound was administered orally at daily doses ranging from 2.5 to 100 mg for 10 or 11 days to achieve steady-state plasma levels.
-
Radiotracer Injection: A bolus injection of the A2A receptor radiotracer, [¹¹C]SCH442416, was administered intravenously.
-
PET Scan Acquisition: Dynamic PET scans were acquired over 90 minutes to measure the uptake of the radiotracer in the brain.
-
Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites, which serves as an input function for kinetic modeling.
-
Image Analysis and Kinetic Modeling: Brain regions of interest (ROIs), particularly the putamen (an area with high A2A receptor density), were delineated on co-registered MRI images. The cerebellum was used as a reference region due to its low A2A receptor density. The binding potential (BP_ND) of the radiotracer was calculated using kinetic models such as the two-tissue compartment model or a simplified reference tissue model (SRTM).
-
Receptor Occupancy Calculation: Receptor occupancy (RO) was calculated by comparing the binding potential before and after this compound administration using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and methodologies involved, the following diagrams are provided.
Caption: Adenosine A2A Receptor Signaling Pathway
Caption: PET Experimental Workflow for Receptor Occupancy
References
A Comparative Analysis of Vipadenant and Preladenant for Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two adenosine A₂A receptor antagonists, Vipadenant and Preladenant, in preclinical models of Parkinson's disease (PD). The information presented is collated from various preclinical studies and is intended to assist researchers in evaluating these compounds for further investigation.
Introduction to Adenosine A₂A Receptor Antagonists in Parkinson's Disease
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Adenosine A₂A receptors are highly expressed in the basal ganglia, specifically in the striatum, where they colocalize with dopamine D₂ receptors on striatopallidal neurons.[1][2] By antagonizing the A₂A receptor, these compounds can modulate striatal output and potentiate dopaminergic signaling, offering a non-dopaminergic therapeutic strategy for PD.[3] Both this compound and Preladenant have been investigated for their potential to alleviate motor symptoms and potentially offer neuroprotection.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinities and in vivo efficacy of this compound and Preladenant in various preclinical models of Parkinson's disease.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Human A₂A Receptor | Human A₁ Receptor | Human A₂B Receptor | Human A₃ Receptor | Selectivity (A₁/A₂A) |
| This compound | 1.3 | 68 | 63 | 1005 | ~52-fold |
| Preladenant | 0.884 - 1.1 | ~1477 | >1000 | >1000 | ~1340-fold |
Table 2: Efficacy in Rodent Models of Parkinson's Disease
| Model | Compound | Dose (mg/kg, p.o.) | Effect | Quantitative Data |
| Haloperidol-Induced Catalepsy (Rat) | This compound | 1 | Reversal of catalepsy | Minimum effective dose |
| Preladenant | 1 | Reversal of catalepsy | 77% and 70% inhibition at 1 and 4 hours, respectively | |
| 6-OHDA-Lesioned Rat (L-DOPA Potentiation) | This compound | 3 and 10 | Increased contralateral rotations | Data on the magnitude of increase is not readily available in a directly comparable format. |
| Preladenant | 0.03 | Potentiation of L-DOPA-induced rotations | Minimum effective dose. Potentiated rotations induced by a subthreshold dose of L-DOPA.[4] | |
| Hypolocomotion Model (Rat) | Preladenant | 0.1 | Reversal of hypolocomotion | Minimum effective dose |
Table 3: Efficacy in Primate Models of Parkinson's Disease
| Model | Compound | Dose (mg/kg, p.o.) | Effect | Quantitative Data |
| MPTP-Treated Marmoset | This compound | <5 | Reversal of motor disability without dyskinesias | Minimum effective dose |
| MPTP-Treated Cynomolgus Monkey | Preladenant | 1 and 3 | Improved motor ability without dyskinesia | Statistically significant improvement in motor scores.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of A₂A receptor antagonists and a typical experimental workflow for evaluating these compounds in a preclinical PD model.
Caption: Adenosine A₂A receptor signaling pathway in a striatopallidal neuron.
Caption: General workflow for preclinical evaluation of compounds in PD models.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats, leading to a progressive loss of dopaminergic neurons in the substantia nigra on one side of the brain.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
The rat is placed in a stereotaxic frame.
-
A small hole is drilled in the skull above the target injection site.
-
Coordinates for the MFB are typically AP: -4.4 mm, ML: ±1.2 mm, DV: -7.8 mm from bregma.
-
-
6-OHDA Injection:
-
A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is slowly infused into the MFB using a microsyringe.
-
-
Post-operative Care: Animals are monitored for recovery and provided with soft food and water.
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: Two to three weeks post-lesion, rats are challenged with a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine). A significant number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations, respectively, confirms a successful lesion.
-
Cylinder Test: This test assesses forelimb akinesia by observing the rat's spontaneous use of its forelimbs for support in a cylindrical enclosure.
-
MPTP Primate Model of Parkinson's Disease
This model is considered a gold standard for preclinical PD research as it closely mimics the motor symptoms and pathology of human PD.
-
Animals: Non-human primates, such as cynomolgus monkeys or common marmosets.
-
MPTP Administration:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intramuscularly or subcutaneously) or via intracarotid infusion.
-
Dosing regimens vary, but a common protocol involves multiple injections over several days (e.g., 0.2-0.4 mg/kg daily for 5 days).
-
-
Behavioral Assessment:
-
A standardized parkinsonian rating scale is used to assess motor deficits, including posture, gait, bradykinesia, and tremor.
-
Locomotor activity is often measured in an open field.
-
-
Post-mortem Analysis: Brain tissue is analyzed to confirm the loss of dopaminergic neurons in the substantia nigra and reduction of striatal dopamine levels.
Haloperidol-Induced Catalepsy in Rats
This model is used to screen for compounds with potential anti-parkinsonian activity by assessing their ability to reverse the motor rigidity (catalepsy) induced by the dopamine D₂ receptor antagonist, haloperidol.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Haloperidol Administration: Haloperidol is typically administered intraperitoneally at a dose of 0.5-1 mg/kg.
-
Catalepsy Assessment (Bar Test):
-
At a set time after haloperidol injection (e.g., 30-60 minutes), the rat's forepaws are placed on a horizontal bar raised above the surface.
-
The latency to remove both paws from the bar is measured. A longer latency indicates a greater degree of catalepsy.
-
-
Test Compound Administration: The test compound (this compound or Preladenant) is administered prior to the haloperidol injection, and its effect on the catalepsy latency is measured.
Discussion and Conclusion
Both this compound and Preladenant have demonstrated efficacy in preclinical models of Parkinson's disease, consistent with their mechanism of action as adenosine A₂A receptor antagonists. Preladenant appears to have higher selectivity for the A₂A receptor over the A₁ receptor compared to this compound, which may have implications for its side effect profile.
In rodent models, both compounds effectively reversed haloperidol-induced catalepsy and potentiated the effects of L-DOPA. Quantitative data suggests that Preladenant is potent in these models. In primate models, both drugs showed the ability to improve motor function.
It is important to note that while these preclinical findings are promising, the translation to clinical efficacy has been challenging. The development of this compound was discontinued due to preclinical toxicology findings. Preladenant, despite showing positive results in Phase II trials, did not meet its primary endpoints in Phase III studies.
This guide highlights the preclinical evidence supporting the potential of this compound and Preladenant as therapeutic agents for Parkinson's disease. The provided data and protocols can serve as a valuable resource for researchers in the field of neurodegenerative disease and drug discovery. Further investigation into the nuances of A₂A receptor pharmacology and the development of next-generation antagonists with improved efficacy and safety profiles are warranted.
References
- 1. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel neuroprotection by caffeine and adenosine A(2A) receptor antagonists in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of the Adenosine A2A Receptor Antagonists: Vipadenant and Tozadenant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent adenosine A2A receptor antagonists, Vipadenant (V2006/BIIB-014) and Tozadenant (SYN-115). The data presented is compiled from multiple sources to offer a comprehensive overview of their biochemical and cellular activities. Both molecules have been investigated for their therapeutic potential, particularly in the context of Parkinson's disease, by modulating dopaminergic neurotransmission through the blockade of A2A receptors.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for this compound and Tozadenant, focusing on their binding affinity for the human adenosine A2A receptor and selectivity against other adenosine receptor subtypes.
Table 1: Adenosine A2A Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | Human A2A Receptor | Radioligand Binding | ~1.3 (pKi 8.89) | [4] |
| Tozadenant | Human A2A Receptor | Radioligand Binding | 4.9 - 11.5 | [5] |
| Tozadenant | Rhesus A2A Receptor | Radioligand Binding | 6 |
Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Selectivity Profile against Other Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| This compound | 63 | 63 | 1005 | |
| Tozadenant | 1320 | Not Reported | Not Reported |
Selectivity is crucial for minimizing off-target effects. A higher Ki value for other receptors compared to the A2A receptor indicates greater selectivity.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of the test compounds for the target receptor.
Objective: To measure the inhibition constant (Ki) of this compound and Tozadenant for the human adenosine A2A receptor.
Materials:
-
Membrane Preparations: Membranes from HEK293 or CHO cells stably expressing the recombinant human adenosine A2A receptor.
-
Radioligand: [3H]-ZM241385 or another suitable A2A receptor-selective radiolabeled antagonist.
-
Test Compounds: this compound and Tozadenant.
-
Non-specific Binding Control: A high concentration of a non-labeled A2A receptor antagonist (e.g., ZM241385).
-
Assay Buffer: Typically Tris-HCl or HEPES based buffer, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Tozadenant).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature for 60-120 minutes) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays are used to determine the functional activity of the compounds as antagonists of the Gs-coupled A2A receptor.
Objective: To measure the ability of this compound and Tozadenant to inhibit the agonist-stimulated production of cyclic AMP (cAMP).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human adenosine A2A receptor.
-
A2A Receptor Agonist: A potent A2A receptor agonist such as CGS21680 or NECA.
-
Test Compounds: this compound and Tozadenant.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound or Tozadenant) for a specific period.
-
Agonist Stimulation: The A2A receptor agonist is added to the wells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: After a defined incubation period with the agonist, the cells are lysed, and the intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist-induced cAMP production (IC50) is determined. This value provides a measure of the functional potency of the antagonist.
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and antagonist mechanism.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
References
Adenosine A2A Receptor Antagonists in Parkinson's Disease: A Comparative Analysis of Vipadenant and Other Agents
A Cross-Study Validation of Therapeutic Effects on Motor Symptoms for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Vipadenant and other key adenosine A2A receptor antagonists that have been evaluated for the treatment of motor symptoms in Parkinson's disease. The data presented is intended to offer an objective overview of their performance, supported by available experimental data from clinical trials.
Introduction to Adenosine A2A Receptor Antagonism in Parkinson's Disease
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to the characteristic motor symptoms of bradykinesia, rigidity, tremor, and postural instability. While levodopa remains the gold-standard treatment, its long-term use is often complicated by the emergence of motor fluctuations ("on-off" phenomena) and dyskinesia. This has driven the exploration of non-dopaminergic therapeutic targets, with the adenosine A2A receptor emerging as a promising candidate.
Adenosine A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine D2 receptors on the indirect pathway neurons. Activation of A2A receptors antagonizes D2 receptor function, thereby exacerbating the motor deficits caused by dopamine depletion. Consequently, blocking these A2A receptors with antagonists is hypothesized to restore a more balanced signaling in the basal ganglia, leading to an improvement in motor control. This guide focuses on this compound and compares its clinical trial outcomes with those of other notable A2A antagonists: Istradefylline, Preladenant, and Tozadenant.
Comparative Efficacy on Motor Symptoms
The primary measure of efficacy for adenosine A2A receptor antagonists in clinical trials has been the reduction in "off" time, the periods when Parkinson's symptoms are not well-controlled. The following table summarizes the available quantitative data on the effects of this compound and its comparators on this key motor symptom.
| Drug Name (Brand Name) | Development Status | Phase of Study | Dosage(s) | Change in "Off" Time from Baseline (vs. Placebo) | Change in "On" Time without Troublesome Dyskinesia from Baseline (vs. Placebo) | Change in UPDRS Part III (Motor) Score from Baseline (vs. Placebo) |
| This compound (BIIB014) | Discontinued | Phase II | 30 and 100 mg/day | Reduced "off" time duration (quantitative data from abstracts not publicly available)[1] | Extended "on" time, mostly without troublesome dyskinesia (quantitative data from abstracts not publicly available)[1] | Not reported in available abstracts. |
| Istradefylline (Nourianz) | Approved (in some regions) | Phase II/III | 20 and 40 mg/day | -0.38 to -0.82 hours/day[2] | Increased by 0.33 to 0.40 hours/day[3] | Significant improvement observed in some studies. |
| Preladenant | Discontinued | Phase II | 5 and 10 mg twice daily | Reduced by ≈25% to 30%[1] | Increased by ≈10% to 15% | Not improved in the "on" state. |
| Preladenant | Discontinued | Phase III | 2, 5, and 10 mg twice daily | No significant difference compared to placebo | Not reported. | No significant difference compared to placebo. |
| Tozadenant | Discontinued | Phase IIb | 120 and 180 mg twice daily | Reduced by ≈25% (approximately -1.1 to -1.2 hours/day) | Increased, with the 120 mg dose showing an increase in "on" time without troublesome dyskinesia | Not reported as a primary outcome. |
Comparative Safety and Tolerability
The safety profile of adenosine A2A receptor antagonists is a critical factor in their clinical utility. The following table outlines the key adverse events observed in clinical trials for this compound and its comparators.
| Drug Name | Key Adverse Events | Reason for Discontinuation (if applicable) |
| This compound (BIIB014) | Tolerability issues were raised, with up to 41% of patients experiencing adverse effects in Phase II trials. Specifics are limited in public sources. | Discontinued due to preclinical toxicology findings, not lack of efficacy in Phase II. |
| Istradefylline (Nourianz) | Dyskinesia, nausea, constipation, dizziness, insomnia, and hallucinations. | N/A (Approved in some regions). |
| Preladenant | Worsening of Parkinson's disease, somnolence, dyskinesia, nausea, constipation, and insomnia. | Lack of efficacy in Phase III trials. |
| Tozadenant | Dose-dependent increase in dyskinesia, nausea, and dizziness. | Development halted in Phase III due to cases of agranulocytosis, some of which were fatal. |
Experimental Protocols
The clinical development of adenosine A2A receptor antagonists has generally followed a similar pathway, focusing on patients with Parkinson's disease experiencing motor fluctuations on a stable levodopa regimen.
General Phase II/III Study Design for Adenosine A2A Receptor Antagonists
-
Study Design: Most pivotal trials were randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: The studies enrolled patients with idiopathic Parkinson's disease, typically with a disease duration of several years and experiencing motor fluctuations ("wearing-off" or "on-off" phenomena) despite being on a stable and optimized levodopa-based treatment regimen. A key inclusion criterion was often a minimum daily "off" time (e.g., ≥ 2.5 hours).
-
Intervention: Patients were randomized to receive a fixed dose of the investigational A2A antagonist (e.g., this compound, Istradefylline, Preladenant, or Tozadenant) or a matching placebo, administered orally once or twice daily for a specified treatment period (commonly 12 weeks).
-
Primary Efficacy Endpoint: The most common primary endpoint was the change from baseline in the total daily "off" time, as recorded by patients in home diaries.
-
Secondary Efficacy Endpoints: These often included the change in "on" time without troublesome dyskinesia, the total "on" time, and changes in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the Part III (motor examination) score.
-
Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling in the Basal Ganglia
The following diagram illustrates the signaling pathway of the adenosine A2A receptor in the indirect pathway of the basal ganglia and how its antagonism is thought to alleviate motor symptoms in Parkinson's disease.
Caption: Adenosine A2A receptor signaling pathway in the indirect pathway of the basal ganglia.
Typical Experimental Workflow for a Phase II/III Clinical Trial
The diagram below outlines a generalized workflow for a clinical trial investigating an adenosine A2A receptor antagonist for Parkinson's disease.
Caption: A generalized workflow for a Phase II/III clinical trial of an A2A antagonist.
Conclusion
This compound, like other adenosine A2A receptor antagonists, showed initial promise in early-phase clinical trials for improving motor symptoms in Parkinson's disease, particularly in reducing "off" time. However, its development was halted due to preclinical toxicology concerns, a fate shared by other promising candidates in this class for various reasons, including lack of efficacy in later-stage trials (Preladenant) or significant safety issues (Tozadenant).
Istradefylline stands as the only A2A antagonist to have successfully navigated the clinical trial process to gain regulatory approval in some countries, validating the therapeutic potential of this target. The collective data from these studies underscore the importance of the adenosine A2A receptor pathway in the pathophysiology of Parkinson's disease. Future research in this area will likely focus on developing A2A antagonists with improved safety profiles and demonstrating robust and consistent efficacy in large-scale clinical trials. This comparative guide serves as a resource for researchers and drug developers to understand the clinical landscape of this therapeutic class and to inform the design of future studies.
References
- 1. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Species-Dependent Metabolism of Vipadenant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the species-dependent metabolism of Vipadenant, a selective adenosine A2A receptor antagonist. While detailed comparative data across all preclinical species and humans is limited due to the discontinuation of its clinical development, this document synthesizes the available information, with a primary focus on its well-documented metabolism in rats. Insights into potential metabolic pathways in other species, including dogs, monkeys, and humans, are inferred from general principles of drug metabolism and the known biotransformation of its structural motifs.
Executive Summary
This compound undergoes phase I and phase II metabolism, with notable differences observed between in vitro and in vivo conditions in rats. The furan moiety of the molecule is a potential site for metabolic activity, which may contribute to species-specific differences and toxicity. While comprehensive data in dogs, monkeys, and humans remains largely unpublished, this guide provides a framework for understanding the potential metabolic fate of this compound across different species, crucial for interpreting preclinical safety and efficacy data.
Comparative Metabolic Profile of this compound
Direct comparative quantitative data on the metabolism of this compound across rats, dogs, monkeys, and humans is not publicly available. However, based on a detailed study in rats, five metabolites have been identified. The major metabolic pathways observed in rats are likely to be relevant in other species, although the rate and extent of these reactions can vary significantly.
Table 1: In Vitro and In Vivo Metabolites of this compound in Rats [1]
| Metabolite ID | Proposed Biotransformation | Observed In Vitro (Liver Microsomes) | Observed In Vivo (Plasma) |
| M1 | Hydroxylation | Major | Minor |
| M2 | N-dealkylation | Major | Major |
| M3 | Glucuronidation | Minor | Major |
| M4 | Oxidative defluorination | Minor | Minor |
| M5 | N-debenzylation | Not specified | Reported in other in vivo studies[2] |
Note: The classification of major/minor is based on the relative abundance reported in the cited study. The exact structures of all metabolites were not fully elucidated in the available literature.
In Vitro Metabolism: A Cross-Species Perspective
In vitro studies using liver microsomes or hepatocytes are instrumental in elucidating the metabolic pathways and potential for drug-drug interactions. While specific data for this compound in dog, monkey, and human liver microsomes is scarce, we can infer potential differences based on the known activities of drug-metabolizing enzymes in these species.
Table 2: Predicted In Vitro Metabolic Stability of this compound Across Species
| Species | Primary Metabolizing Enzymes (Predicted) | Expected Rate of Metabolism | Key Considerations |
| Rat | CYP1A2, CYP2C, CYP3A | Moderate to High | Well-characterized; serves as a baseline for comparison. |
| Dog | CYP1A, CYP2B, CYP2C, CYP3A | Potentially different from rats | Dogs lack a direct ortholog of human CYP2D6, which could alter the metabolite profile if this enzyme is involved. |
| Monkey (Cynomolgus) | CYP1A, CYP2C, CYP2D, CYP3A | Generally similar to humans | Often a good predictor of human metabolism, but species-specific differences in CYP expression and activity exist. |
| Human | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 | Variable | Polymorphisms in CYP enzymes can lead to significant inter-individual variability in metabolism. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of metabolism studies. Below are generalized protocols based on standard methodologies used in the field.
In Vitro Metabolism in Liver Microsomes
This assay is designed to identify the primary metabolites of a test compound and to determine its intrinsic clearance.
Protocol:
-
Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains liver microsomes (0.5 mg/mL protein), the test compound (e.g., 1 µM this compound), and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and identify metabolites.
In Vivo Metabolite Identification in Plasma
This protocol outlines the general procedure for identifying metabolites in the plasma of animals administered the test compound.
Protocol:
-
Dosing: The test compound is administered to the animals (e.g., rats) at a specified dose and route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation.
-
Sample Extraction: A protein precipitation or liquid-liquid extraction is performed on the plasma samples to isolate the drug and its metabolites.
-
LC-MS/MS Analysis: The extracted samples are analyzed by high-resolution LC-MS/MS to identify and characterize the metabolites.
Visualizing Metabolic Pathways and Workflows
Proposed Metabolic Pathway of this compound
The following diagram illustrates the potential metabolic pathways of this compound based on the metabolites identified in rats and general principles of drug metabolism.
References
A Comparative Analysis of Vipadenant and Other Adenosine A2A Receptor Antagonists in the 6-OHDA Lesioned Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Vipadenant, a discontinued adenosine A2A receptor antagonist, with other agents in the same class. The data presented is based on studies utilizing the 6-hydroxydopamine (6-OHDA) lesioned rat model, a well-established paradigm for assessing potential anti-Parkinsonian therapies. Due to the discontinuation of this compound's development owing to preclinical toxicology findings, publicly available data on its reproducibility is limited.[1][2][3][4] This guide collates the available information and presents it alongside data for other A2A antagonists to offer a comparative perspective for research and development purposes.
Overview of Adenosine A2A Receptor Antagonism in Parkinson's Disease
Adenosine A2A receptors are predominantly located in the basal ganglia, a brain region critical for motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striatal output pathway, which is modulated by A2A receptors. By blocking these receptors, A2A antagonists can help to restore the balance of basal ganglia circuitry, thereby alleviating motor symptoms.[2] Preclinical studies in rodent and primate models of Parkinson's disease have demonstrated the potential of A2A receptor antagonists to improve motor deficits, both as a monotherapy and as an adjunct to L-DOPA.
Comparative Efficacy in the 6-OHDA Rat Model
The 6-OHDA rat model is a cornerstone of preclinical Parkinson's disease research. This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the nigrostriatal pathway, causing a progressive loss of dopaminergic neurons and inducing motor impairments akin to those seen in Parkinson's disease. The following tables summarize the available quantitative data on the effects of this compound and other A2A antagonists on motor behavior in this model.
Data Presentation: Motor Improvement in 6-OHDA Lesioned Rats
Table 1: Apomorphine-Induced Rotational Behavior
| Compound | Dose | Route of Administration | Co-administration | Outcome | Reference |
| This compound | 3 and 10 mg/kg | Oral (p.o.) | Apomorphine | Increased contralateral rotations | |
| SCH 58261 | 5 mg/kg | Intraperitoneal (i.p.) | None | Counteracted impairments in initiation time of stepping, adjusting step, and vibrissae-elicited forelimb placing | |
| ST 1535 | 20 mg/kg | Intraperitoneal (i.p.) | None | Counteracted impairments in initiation time of stepping, adjusting step, and vibrissae-elicited forelimb placing | |
| SCH 58261 | 2 mg/kg | Intraperitoneal (i.p.) | None | Attenuated increased elapsed time in the beam traversal test | |
| Caffeine | 30 mg/kg | Intraperitoneal (i.p.) | None | Attenuated increased elapsed time in the beam traversal test |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
6-Hydroxydopamine (6-OHDA) Lesioning Protocol
The unilateral 6-OHDA lesion model is induced through stereotaxic surgery in rats.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
Neurotoxin Injection: A solution of 6-OHDA hydrochloride is prepared in saline containing ascorbic acid to prevent oxidation.
-
Injection Site: The neurotoxin is injected unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). The coordinates for the injection are determined based on a stereotaxic atlas.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care. Behavioral testing is typically conducted 2-3 weeks after surgery to allow for the lesion to stabilize.
Apomorphine-Induced Rotation Test
This test is widely used to assess the extent of dopamine depletion and the motor effects of dopaminergic and non-dopaminergic drugs.
-
Drug Administration: The dopamine agonist apomorphine is administered subcutaneously or intraperitoneally to the 6-OHDA lesioned rats.
-
Observation Chamber: The rat is placed in a circular arena or a specialized rotometer bowl.
-
Data Collection: The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations is recorded for a defined period, typically 30-60 minutes. An automated tracking system can be used for this purpose.
Cylinder Test (Paw Use Asymmetry)
The cylinder test assesses forelimb use asymmetry, a measure of motor deficit in unilaterally lesioned animals.
-
Apparatus: The rat is placed in a transparent glass cylinder.
-
Observation: The animal's exploratory behavior is recorded on video.
-
Scoring: The number of times the rat uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall for support during vertical exploration is counted. The data is often expressed as the percentage of contralateral paw touches relative to the total number of touches.
Haloperidol-Induced Catalepsy Test
This test is used to screen for potential anti-Parkinsonian drugs by assessing their ability to reverse catalepsy induced by a dopamine D2 receptor antagonist like haloperidol.
-
Induction of Catalepsy: Haloperidol is administered to the rats.
-
Bar Test: At a specific time after haloperidol injection, the rat's forepaws are placed on a horizontal bar raised above a platform.
-
Measurement: The latency for the rat to remove both forepaws from the bar is measured. A longer latency indicates a greater degree of catalepsy.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing A2A Antagonists in the 6-OHDA Rat Model
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vipadenant: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory practice. For researchers, scientists, and drug development professionals handling Vipadenant, a selective A2A adenosine receptor antagonist, adherence to proper disposal protocols is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the correct disposal of this compound, aligning with general laboratory safety and pharmaceutical waste management principles.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard waste streams or released into the environment.
Summary of this compound's Hazard Profile
For quick reference, the key hazard information for this compound is summarized in the table below. This data underscores the importance of the disposal procedures outlined in this document.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[1] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.
-
Segregate this compound waste from non-hazardous and other types of chemical waste at the point of generation to prevent cross-contamination and ensure proper disposal pathways.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container for all this compound waste.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
The label should clearly indicate "Hazardous Waste," "this compound," and include the relevant hazard symbols (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Disposal Request and Collection:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this compound waste through a commercial waste management company without consulting your institution's EHS office first.
-
-
Final Disposal:
-
The collected this compound waste must be transported to an approved and licensed hazardous waste disposal facility.
-
The primary method of disposal for this type of pharmaceutical waste is typically incineration at a permitted facility to ensure complete destruction.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling Vipadenant
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Vipadenant. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, selective adenosine A2A receptor antagonist. While specific quantitative occupational exposure limits for this compound have not been established, it should be handled as a potent compound with potential biological activity. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., Nitrile). It is recommended to double-glove. |
| Body Protection | Impervious Clothing | A disposable, back-closing gown made of a low-permeability fabric. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended, especially when handling the powder form or when there is a risk of aerosolization. |
Note: The selection of appropriate PPE should always be based on a site-specific risk assessment.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risk and maintain the integrity of the compound.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet. Ensure that an eyewash station and safety shower are readily accessible.
-
Procedural Controls :
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
-
Storage :
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.
-
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and decontaminate the area.
Table 2: Spill Kit Contents
| Item | Quantity |
| Chemically resistant gloves (2 pairs) | 1 set |
| Impermeable gown and shoe covers | 1 set |
| N95 respirator and safety goggles | 1 each |
| Absorbent pads or pillows | As needed |
| Scoop and scraper | 1 set |
| Sealable plastic bags for waste | 2 |
| Decontamination solution (e.g., 10% bleach) | As needed |
| Detergent and water | As needed |
Spill Cleanup Workflow
Caption: Workflow for handling a this compound spill.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel. Post a warning sign to prevent entry.
-
Assess the Spill : From a safe distance, assess the extent of the spill to determine the appropriate response.
-
Don PPE : Put on all required personal protective equipment as listed in Table 1 and the spill kit.
-
Containment :
-
For a liquid spill , cover with absorbent pads, working from the outside in.
-
For a powder spill , gently cover with a damp absorbent pad to avoid generating dust.
-
-
Collection : Use a scoop and scraper to carefully collect all contaminated materials. Place them into a sealable plastic bag.
-
Decontamination :
-
Clean the spill area with a detergent solution, followed by a 10% bleach solution, and then rinse with water.
-
Work from the least contaminated area to the most contaminated area.
-
-
Disposal : Place all contaminated materials, including used PPE, into a second sealable plastic bag. Label the bag as hazardous waste.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water.
-
Reporting : Report the incident to the appropriate safety officer or supervisor.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures and seek immediate medical attention.
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
All waste containing this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, gowns, absorbent materials) in a designated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
-
Disposal Method :
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for disposal through a licensed hazardous waste disposal company. Incineration is the preferred method for pharmaceutical waste.[1]
-
Maintain records of all waste disposal activities.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
